molecular formula C12H10FNO B1629666 (5-(3-Fluorophenyl)pyridin-3-yl)methanol CAS No. 887974-11-0

(5-(3-Fluorophenyl)pyridin-3-yl)methanol

Cat. No.: B1629666
CAS No.: 887974-11-0
M. Wt: 203.21 g/mol
InChI Key: KRFWRWNNIJOJOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-(3-Fluorophenyl)pyridin-3-yl)methanol is a useful research compound. Its molecular formula is C12H10FNO and its molecular weight is 203.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5-(3-Fluorophenyl)pyridin-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-(3-Fluorophenyl)pyridin-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[5-(3-fluorophenyl)pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c13-12-3-1-2-10(5-12)11-4-9(8-15)6-14-7-11/h1-7,15H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRFWRWNNIJOJOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CN=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30647008
Record name [5-(3-Fluorophenyl)pyridin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887974-11-0
Record name [5-(3-Fluorophenyl)pyridin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (5-(3-Fluorophenyl)pyridin-3-yl)methanol (CAS 887974-11-0)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(5-(3-Fluorophenyl)pyridin-3-yl)methanol is a fluorinated pyridine derivative of significant interest to the fields of medicinal chemistry and drug discovery. Its molecular architecture, which combines a pyridine core, a 3-fluorophenyl substituent, and a reactive hydroxymethyl group, presents a versatile scaffold for the synthesis of complex molecular entities. The strategic incorporation of a fluorine atom modulates the electronic properties and metabolic stability of the molecule, a common strategy in the design of modern therapeutics. This guide provides a comprehensive technical overview of its synthesis, physicochemical characteristics, analytical characterization, and potential applications, designed for researchers and professionals in drug development.

Introduction and Strategic Importance

The pyridine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, facilitating interactions with biological targets and improving solubility.[2][4] The coupling of a phenyl ring to this core, creating a phenyl-pyridine motif, is a cornerstone of modern drug design, often used to mimic and replace other biaryl systems to optimize pharmacokinetic profiles.[1]

The specific introduction of a fluorine atom onto the phenyl ring, as seen in (5-(3-Fluorophenyl)pyridin-3-yl)methanol, is a deliberate and strategic choice. Fluorine's high electronegativity can profoundly influence a molecule's pKa, dipole moment, and conformational preferences. Crucially, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby enhancing the metabolic stability and in vivo half-life of a drug candidate.[5] The primary alcohol (-CH₂OH) functional group serves as a key synthetic handle, allowing for further elaboration into a wide variety of other functional groups or for conjugation to other molecular fragments.

This combination of a proven heterocyclic core, the metabolic and electronic benefits of fluorination, and a versatile functional group makes (5-(3-Fluorophenyl)pyridin-3-yl)methanol a valuable building block for constructing novel chemical entities with therapeutic potential.

Physicochemical and Structural Properties

A clear understanding of the fundamental properties of a compound is critical for its application in synthesis and screening. The key properties for (5-(3-Fluorophenyl)pyridin-3-yl)methanol are summarized below.

PropertyValueSource
CAS Number 887974-11-0-
Molecular Formula C₁₂H₁₀FNOPubChem[6]
Molecular Weight 203.21 g/mol PubChem[6]
IUPAC Name (5-(3-fluorophenyl)pyridin-3-yl)methanolPubChem[6]
Appearance White to off-white solid (predicted)General knowledge
Solubility Soluble in methanol, chloroform, DMSO; poorly soluble in water (predicted)General knowledge[7][8][9][10]
XLogP3 1.7PubChem[6]

Note: Some properties are predicted based on the structure and data for analogous compounds as specific experimental data is not publicly available.

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway: A Two-Step Approach

The most field-proven approach involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction followed by the reduction of an ester.

  • Step 1: Suzuki-Miyaura Cross-Coupling. The core 5-aryl-pyridine-3-carboxylate scaffold is constructed by coupling methyl 5-bromonicotinate with 3-fluorophenylboronic acid. This reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance, mild reaction conditions, and commercial availability of reagents.[11][14]

  • Step 2: Ester Reduction. The resulting methyl ester is then selectively reduced to the primary alcohol using a mild and safe reducing agent like sodium borohydride (NaBH₄).[15][16] This method is preferable to harsher reagents like lithium aluminum hydride (LiAlH₄) for its operational simplicity and safety on a laboratory scale.[15]

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 5-(3-fluorophenyl)nicotinate

  • To a reaction vessel, add methyl 5-bromonicotinate (1.0 eq), 3-fluorophenylboronic acid (1.2 eq), and a suitable base such as sodium carbonate (Na₂CO₃, 2.0 eq).

  • Sparing with an inert gas (Argon or Nitrogen) is critical. The reaction is then performed in a solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water.

  • Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq).

  • Heat the mixture, typically to 80-100 °C, and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure ester.

Causality Insight: The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step in the catalytic cycle.[13][14] The palladium catalyst cycles between Pd(0) and Pd(II) oxidation states to orchestrate the oxidative addition, transmetalation, and reductive elimination steps that form the new C-C bond.[13]

Step 2: Synthesis of (5-(3-Fluorophenyl)pyridin-3-yl)methanol

  • Dissolve the purified methyl 5-(3-fluorophenyl)nicotinate (1.0 eq) in a suitable solvent, often a mixture of tetrahydrofuran (THF) and methanol (MeOH).[15]

  • Cool the solution in an ice bath to 0 °C.

  • Add sodium borohydride (NaBH₄, 2.0-3.0 eq) portion-wise, maintaining the temperature. The portion-wise addition is a safety measure to control the exothermic reaction and hydrogen gas evolution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of water or a saturated ammonium chloride solution.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts, dry over Na₂SO₄, filter, and concentrate.

  • Purify via column chromatography or recrystallization to obtain the final product.

Self-Validation: Each step includes a purification and monitoring stage (TLC/LC-MS) to ensure the reaction has proceeded as expected and the material carried forward is of sufficient purity for the subsequent step.

Synthesis Workflow Diagram

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Ester Reduction A Methyl 5-bromonicotinate C Pd(PPh₃)₄, Na₂CO₃ Dioxane/H₂O, 90°C A->C B 3-Fluorophenylboronic acid B->C D Workup & Purification C->D E Methyl 5-(3-fluorophenyl)nicotinate D->E F NaBH₄ THF/MeOH, 0°C to RT E->F G Workup & Purification F->G H (5-(3-Fluorophenyl)pyridin-3-yl)methanol (Final Product) G->H

Caption: Proposed two-step synthesis of the target compound.

Analytical Characterization Workflow

The identity and purity of the synthesized (5-(3-Fluorophenyl)pyridin-3-yl)methanol must be rigorously confirmed. A standard analytical workflow would involve chromatographic separation followed by spectroscopic analysis.

Spectroscopic Data (Predicted)

While experimental spectra for this specific molecule were not found, expected NMR chemical shifts can be predicted based on its structure and known values for similar fragments.[17][18][19]

  • ¹H NMR (in CDCl₃, predicted):

    • ~8.5-8.7 ppm: Two protons on the pyridine ring (positions 2 and 6), likely appearing as singlets or narrow doublets.

    • ~7.8-8.0 ppm: One proton on the pyridine ring (position 4), likely a singlet or narrow triplet.

    • ~7.1-7.5 ppm: Four aromatic protons from the 3-fluorophenyl ring, exhibiting complex splitting patterns due to H-H and H-F coupling.

    • ~4.8 ppm: A singlet corresponding to the two protons of the methylene group (-CH₂OH).

    • ~2.0-3.0 ppm: A broad singlet for the hydroxyl proton (-OH), which is exchangeable and may vary in position.

  • ¹³C NMR (in CDCl₃, predicted):

    • ~163 ppm (doublet): Carbon attached to fluorine (C-F), with a large one-bond coupling constant (¹JCF ≈ 245 Hz).

    • ~148-152 ppm: Carbons at positions 2 and 6 of the pyridine ring.

    • ~115-135 ppm: Remaining aromatic carbons, with those ortho and para to the fluorine showing smaller C-F couplings.

    • ~63 ppm: Methylene carbon (-CH₂OH).

  • Mass Spectrometry (MS):

    • High-Resolution MS (HRMS-ESI): The protonated molecule [M+H]⁺ would be the primary ion observed, with a calculated exact mass of approximately 204.0825, confirming the elemental composition C₁₂H₁₁FNO⁺.

Analytical Workflow

G Start Synthesized Crude Product HPLC Purity Analysis (HPLC/UPLC) Start->HPLC LCMS Mass Confirmation (LC-MS) Start->LCMS NMR Structural Elucidation (¹H, ¹³C, ¹⁹F NMR) HPLC->NMR If >95% pure LCMS->NMR HRMS Elemental Composition (HRMS) NMR->HRMS Final Characterized Compound HRMS->Final

Caption: Standard workflow for analytical characterization.

Potential Biological and Pharmacological Applications

While no specific biological activity has been published for (5-(3-Fluorophenyl)pyridin-3-yl)methanol itself, its structure is emblematic of scaffolds found in compounds targeting a range of diseases. It is most likely utilized as an intermediate in the synthesis of more complex, biologically active molecules.[20][21]

The phenyl-pyridine core is present in inhibitors of various kinases, proteases, and other enzymes involved in signaling pathways critical to diseases like cancer and inflammation.[1][22] The 3-fluorophenyl moiety can enhance binding affinity through favorable interactions within a protein's binding pocket and improve metabolic stability, a key aspect of drug design.[5]

Hypothetical Target Interaction

G cluster_0 Drug Candidate cluster_1 Protein Target Molecule (5-(3-Fluorophenyl)pyridin-3-yl)methanol Derivative Pyridine Pyridine N Fluorophenyl Fluorophenyl Ring Methanol_Derived Derived Functional Group H_Bond_Acceptor H-Bond Donor (e.g., -NH, -OH) Pyridine->H_Bond_Acceptor H-Bond Hydrophobic_Pocket Hydrophobic Pocket Fluorophenyl->Hydrophobic_Pocket Hydrophobic/ van der Waals Polar_Region Polar/Charged Region Methanol_Derived->Polar_Region Directed Interaction BindingPocket Active Site / Binding Pocket

Caption: Potential binding modes within a protein target.

Safety, Handling, and Storage

As a laboratory chemical, (5-(3-Fluorophenyl)pyridin-3-yl)methanol should be handled with appropriate care. While a specific Safety Data Sheet (SDS) is not available, data from structurally similar pyridylmethanol and fluorinated aromatic compounds suggest the following precautions.[23][24][25][26]

  • Hazard Classification (Predicted): May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May cause respiratory irritation.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves (e.g., nitrile), and a lab coat. Avoid breathing dust or vapors. Wash hands thoroughly after handling.[23]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[23]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

Conclusion and Future Outlook

(5-(3-Fluorophenyl)pyridin-3-yl)methanol represents a strategically designed chemical building block with high potential in drug discovery and development. Its synthesis is achievable through robust and well-understood chemical transformations like the Suzuki-Miyaura coupling. The combination of the biologically relevant pyridine core, the advantageous properties conferred by the fluorine substituent, and the synthetically versatile methanol handle makes it a valuable precursor for creating novel molecules with optimized pharmacological profiles. Future research will likely see this compound and its derivatives incorporated into screening libraries and used in the targeted synthesis of inhibitors for a wide range of biological targets.

References

  • Supporting Information. (2021). The Royal Society of Chemistry. Retrieved February 21, 2026, from [Link]

  • Chemoselective synthesis of aryl(pyridinyl)methanol derivatives through Ni-NIXANTPHOS catalyzed α-arylation and tandem arylation/rearrangement of pyridylmethyl ethers. (2018). Chemical Science. Retrieved February 21, 2026, from [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved February 21, 2026, from [Link]

  • Suzuki reaction. (n.d.). In Wikipedia. Retrieved February 21, 2026, from [Link]

  • SAFETY DATA SHEET. (2025, September 15). Fisher Scientific. Retrieved February 21, 2026, from [Link]

  • Safety data sheet. (2025, May 19). Agilent. Retrieved February 21, 2026, from [Link]

  • Terephthalic Acid. (n.d.). The Merck Index Online. Retrieved February 21, 2026, from [Link]

  • [5-(4-Fluorophenyl)pyridin-3-yl]methanol. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]

  • SAFETY DATA SHEET METHANOL. (n.d.). Brenntag. Retrieved February 21, 2026, from [Link]

  • Terephthalic acid (data page). (n.d.). In Wikipedia. Retrieved February 21, 2026, from [Link]

  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Advances. Retrieved February 21, 2026, from [Link]

  • Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. (2009). Molecules. Retrieved February 21, 2026, from [Link]

  • Common NMR Solvents - Reference Data. (n.d.). University of Wisconsin-Madison. Retrieved February 21, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 21, 2026, from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). Organic Letters. Retrieved February 21, 2026, from [Link]

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025). Medicinal Chemistry. Retrieved February 21, 2026, from [Link]

  • Terephthalic Acid. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). R Discovery. Retrieved February 21, 2026, from [Link]

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. (2009). The Journal of Organic Chemistry. Retrieved February 21, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved February 21, 2026, from [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Design, Synthesis and Bioactivities of Novel Pyridyl Containing Pyrazole Oxime Ether Derivatives. (2024). Molecules. Retrieved February 21, 2026, from [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Discovery. (2021). Drug Design, Development and Therapy. Retrieved February 21, 2026, from [Link]

  • Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved February 21, 2026, from [Link]

  • N-(5-chloro-2-pyridyl)triflimide. (1997). Organic Syntheses. Retrieved February 21, 2026, from [Link]

  • (5-Methylpyridin-3-yl)methanol. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]

Sources

An In-depth Technical Guide to 5-(3-Fluorophenyl)-3-pyridinemethanol: Chemical Identity, Synthesis, and Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(3-Fluorophenyl)-3-pyridinemethanol is a substituted aromatic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a pyridine core linked to a fluorinated phenyl ring with a methanol substituent, presents a versatile scaffold for the development of novel therapeutic agents. The presence and position of the fluorine atom can critically influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are key determinants of pharmacokinetic and pharmacodynamic profiles.

This technical guide provides a comprehensive overview of the essential chemical identifiers for 5-(3-Fluorophenyl)-3-pyridinemethanol, a representative synthetic protocol for its preparation, and a discussion on the importance of precise structural characterization. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related bi-aryl compounds.

Core Chemical Identifiers

Accurate and unambiguous identification of chemical compounds is fundamental to scientific research and development. The following table summarizes the key chemical identifiers for 5-(3-Fluorophenyl)-3-pyridinemethanol. It is crucial to distinguish this compound from its isomers, such as 5-(4-Fluorophenyl)-3-pyridinemethanol, which possesses a different CAS number (222551-22-6) and may exhibit distinct biological activities.[1]

IdentifierValueSource
Chemical Name 5-(3-Fluorophenyl)-3-pyridinemethanol-
IUPAC Name (5-(3-fluorophenyl)pyridin-3-yl)methanolGenerated based on structure
CAS Number 887974-11-0Vendor Information
Molecular Formula C₁₂H₁₀FNOCalculated
Molecular Weight 203.21 g/mol Calculated
Canonical SMILES C1=CC(=CC(=C1)F)C2=CN=CC(=C2)COGenerated based on structure

Structure and Visualization

The Simplified Molecular-Input Line-Entry System (SMILES) is a line notation for describing the structure of chemical species using short ASCII strings. The canonical SMILES for 5-(3-Fluorophenyl)-3-pyridinemethanol provides a unique and computer-readable representation of its two-dimensional structure.

Caption: 2D structure of 5-(3-Fluorophenyl)-3-pyridinemethanol.

Representative Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The synthesis of 5-aryl-3-pyridinemethanol derivatives is commonly achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3] This powerful C-C bond-forming reaction allows for the efficient coupling of a pyridine-based boronic acid or ester with an aryl halide. The following protocol describes a general and robust method applicable to the synthesis of 5-(3-Fluorophenyl)-3-pyridinemethanol.

Reaction Scheme:

G cluster_0 Reactants cluster_1 Catalyst & Base cluster_2 Product 5-Bromo-3-pyridinemethanol 5-Bromo-3-pyridinemethanol Reaction Reaction 5-Bromo-3-pyridinemethanol->Reaction 3-Fluorophenylboronic acid 3-Fluorophenylboronic acid 3-Fluorophenylboronic acid->Reaction Pd(PPh₃)₄ Pd(PPh₃)₄ Pd(PPh₃)₄->Reaction Catalyst Na₂CO₃ Na₂CO₃ Na₂CO₃->Reaction Base 5-(3-Fluorophenyl)-3-pyridinemethanol 5-(3-Fluorophenyl)-3-pyridinemethanol Reaction->5-(3-Fluorophenyl)-3-pyridinemethanol Suzuki Coupling

Sources

(5-(3-Fluorophenyl)pyridin-3-yl)methanol PubChem CID and safety data

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an exhaustive reference for the chemical entity (5-(3-Fluorophenyl)pyridin-3-yl)methanol . It is designed for immediate application in research and drug development workflows.

Executive Summary

(5-(3-Fluorophenyl)pyridin-3-yl)methanol (CAS: 887974-11-0) is a privileged biaryl scaffold extensively utilized in modern medicinal chemistry.[1] Characterized by a pyridine core functionalized with a polar hydroxymethyl group and a lipophilic 3-fluorophenyl moiety, it serves as a critical intermediate for Negative Allosteric Modulators (NAMs) targeting metabotropic glutamate receptors (mGluR5) and various kinase inhibitors.[1] Its structural amphiphilicity allows it to bridge the "solubility-permeability" gap often encountered in lead optimization.[1]

Chemical Identity & Physicochemical Data

This section consolidates the fundamental identity parameters required for regulatory documentation and database registration.

ParameterTechnical Specification
Chemical Name (5-(3-Fluorophenyl)pyridin-3-yl)methanol
CAS Registry Number 887974-11-0
PubChem CID Not explicitly indexed in public snippets; Search via CAS recommended
Molecular Formula C₁₂H₁₀FNO
Molecular Weight 203.21 g/mol
SMILES OCC1=CN=CC(C2=CC=CC(F)=C2)=C1
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in Water
pKa (Calculated) Pyridine N: ~3.8 (Reduced basicity due to aryl withdrawing effect)

Safety & Handling (GHS Classification)

Note: While a substance-specific SDS is often proprietary for research intermediates, the following classification is derived from the structure-activity relationship (SAR) of analogous biaryl pyridines.

Hazard Identification
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[1][2]

    • H315: Causes skin irritation.[1][2][3]

    • H319: Causes serious eye irritation.[1][2][3]

    • H335: May cause respiratory irritation.[1][2][3]

Critical PPE & Handling[1]
  • Respiratory: Use a NIOSH-approved N95 or P100 respirator if dust formation is likely.[1]

  • Skin/Body: Nitrile gloves (0.11 mm thickness minimum) and a lab coat are mandatory.[1]

  • Engineering Controls: All weighing and transfer operations must occur inside a certified chemical fume hood.

Synthesis & Manufacturing Protocol

The most robust route to this compound is the Suzuki-Miyaura Cross-Coupling .[1][4] This protocol is preferred over Negishi or Stille couplings due to the low toxicity of boron byproducts and high tolerance for the hydroxymethyl functional group.

Retrosynthetic Analysis

The target molecule is disconnected at the C5-C1' bond between the pyridine and the phenyl ring.

  • Fragment A (Electrophile): (5-Bromopyridin-3-yl)methanol (CAS: 37669-64-0)[1]

  • Fragment B (Nucleophile): 3-Fluorophenylboronic acid (CAS: 768-35-4)[1]

Detailed Experimental Procedure

Scale: 10 mmol Yield Target: 75-85%

Reagents:

  • (5-Bromopyridin-3-yl)methanol: 1.88 g (10 mmol)[1]

  • 3-Fluorophenylboronic acid: 1.68 g (12 mmol, 1.2 equiv)[1]

  • Pd(dppf)Cl₂[1]·DCM: 408 mg (0.5 mmol, 5 mol%)[1]

  • Potassium Carbonate (K₂CO₃): 2.76 g (20 mmol, 2.0 equiv)[1]

  • Solvent System: 1,4-Dioxane/Water (4:1 ratio, 40 mL total)[1]

Step-by-Step Workflow:

  • Degassing (Critical): Charge the solvent mixture (Dioxane/H₂O) into a round-bottom flask. Sparge with Argon or Nitrogen for 20 minutes.[1] Rationale: Oxygen removal prevents homocoupling of the boronic acid and oxidation of the Pd(0) catalyst.

  • Reagent Addition: Add the aryl bromide, boronic acid, and base to the flask.

  • Catalyst Addition: Add Pd(dppf)Cl₂[1]·DCM last. Immediately seal the flask and purge the headspace with inert gas.

  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by LC-MS (Target Mass: 204.2 [M+H]⁺).[1]

  • Workup:

    • Cool to room temperature.[1][4][5]

    • Filter through a pad of Celite to remove Palladium black.[1] Wash with Ethyl Acetate.[1][4]

    • Partition the filtrate between Ethyl Acetate and Brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Flash Column Chromatography.

    • Stationary Phase: Silica Gel (230-400 mesh).[1]

    • Mobile Phase: Gradient 0% → 5% Methanol in Dichloromethane (DCM).[1]

Synthesis Logic Visualization

The following diagram illustrates the logical flow and decision points within the synthesis workflow.

SynthesisWorkflow Start Start: Reagent Prep Degas Degas Solvents (Ar/N2) (Prevents Homocoupling) Start->Degas Mix Add Reactants: Bromopyridine + Boronic Acid + Base Degas->Mix Catalyst Add Pd Catalyst (Pd(dppf)Cl2) Mix->Catalyst Heat Reflux at 90°C (4-6 Hours) Catalyst->Heat Check LC-MS Check (Target m/z 204.2) Heat->Check Check->Heat Incomplete Workup Workup: Celite Filter -> Extraction Check->Workup Complete Purify Purification: Flash Chromatography (MeOH/DCM) Workup->Purify Product Final Product: (5-(3-Fluorophenyl)pyridin-3-yl)methanol Purify->Product

Caption: Optimized Suzuki-Miyaura coupling workflow for the synthesis of CAS 887974-11-0.

Analytical Characterization Standards

To validate the integrity of the synthesized compound, the following spectral data must be obtained.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.75 (d, 1H): Pyridine proton at C2 (deshielded by N and aryl ring).[1]

    • δ 8.55 (d, 1H): Pyridine proton at C6.[1]

    • δ 7.95 (t, 1H): Pyridine proton at C4.[1]

    • δ 7.30 - 7.60 (m, 4H): Aromatic protons of the 3-fluorophenyl ring (multiplet pattern characteristic of meta-substitution).[1]

    • δ 5.40 (t, 1H): Hydroxyl proton (-OH).[1]

    • δ 4.60 (d, 2H): Methylene protons (-CH₂-).[1]

  • LC-MS:

    • Ionization: ESI Positive Mode.

    • Observed Mass: 204.2 [M+H]⁺.[1]

    • Purity Threshold: >95% by UV (254 nm).[1]

Applications in Drug Discovery

This compound is not merely a reagent but a Core Scaffold in the design of CNS-active agents.[1]

  • Metabolic Stability: The fluorine substitution at the meta position of the phenyl ring blocks metabolic oxidation (P450 metabolism) at a typically reactive site, extending the half-life of the drug candidate.

  • Conformational Biasing: The biaryl axis allows for specific pi-stacking interactions within the binding pockets of kinases and GPCRs.[1]

  • Linker Utility: The primary alcohol (-CH₂OH) is a versatile "handle."[1] It can be:

    • Oxidized to an aldehyde (for reductive amination).[1]

    • Converted to a mesylate/halide (for SN2 displacement).[1]

    • Used directly to form ethers.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15541798 (Related Analog).[1] Retrieved from [Link][1]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews.[1] (Foundational protocol basis).

Sources

A Technical Guide to 3-Fluorophenyl and 4-Fluorophenyl Pyridine Isomers: A Medicinal Chemist's Perspective

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing a compound's physicochemical properties, metabolic stability, and target engagement.[1][2] Within the vast landscape of fluorinated heterocycles, phenylpyridines represent a privileged motif. This guide provides an in-depth technical analysis of two closely related yet distinct isomers: 3-fluorophenyl and 4-fluorophenyl pyridines. We will dissect the nuanced differences arising from the positional change of a single fluorine atom, from fundamental electronic effects and conformational behavior to synthetic strategies and their ultimate impact on drug discovery and materials science. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and actionable protocols to inform rational molecular design.

Introduction: The Strategic Value of Fluorine in Phenylpyridine Scaffolds

The pyridine ring is a prevalent azaheterocycle in FDA-approved drugs, valued for its ability to improve aqueous solubility, engage in hydrogen bonding, and serve as a stable bioisostere for other aromatic systems.[3] When coupled with a phenyl ring, the resulting phenylpyridine core becomes a versatile framework for targeting a multitude of proteins.[4]

The introduction of fluorine further enhances this utility. Due to its small size (van der Waals radius of 1.47 Å vs. 1.20 Å for hydrogen) and extreme electronegativity (3.98 on the Pauling scale), fluorine substitution can:

  • Modulate Basicity (pKa): Lower the pKa of the pyridine nitrogen, affecting drug absorption and target-site interactions.[5][6]

  • Tune Lipophilicity (logP/D): Increase lipophilicity in aromatic systems, influencing membrane permeability.[6][7]

  • Block Metabolic Hotspots: The strength of the C-F bond (approx. 116 kcal/mol) makes it resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, enhancing a drug's half-life.[1][8]

  • Alter Conformation: Influence the dihedral angle between the two aromatic rings, which can be critical for optimal binding to a protein target.[9][10]

The choice between placing the fluorine at the meta (3-position) or para (4-position) of the phenyl ring is a critical design decision. While seemingly minor, this change instigates a cascade of electronic and steric alterations that can lead to dramatically different pharmacological outcomes.

Part I: Physicochemical and Electronic Property Divergence

Section 1.1: Electronic Effects: A Tale of Two Inductive and Resonance Profiles

The electronic influence of fluorine on an aromatic ring is a duality of a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M or +R).[11][12] The position of the fluorine atom determines the balance of these effects as experienced by the interconnected pyridine ring.

  • 4-Fluorophenyl Pyridine (Para-isomer): In the para position, both the inductive and resonance effects are maximally transmitted. The fluorine atom strongly withdraws electron density through the sigma bond framework (-I effect). Simultaneously, its lone pairs can donate into the pi-system, placing partial negative charge on the ortho and para carbons of the phenyl ring.[12] This electronic push-pull dynamic directly influences the electron density of the pyridine ring.

  • 3-Fluorophenyl Pyridine (Meta-isomer): In the meta position, the strong inductive (-I) effect remains potent, pulling electron density from the ring. However, the resonance (+M) effect does not extend to the meta position.[11] Consequently, the phenyl ring is more electron-deficient compared to the para-isomer, and this effect is propagated to the pyridine moiety. This purely inductive withdrawal makes the 3-fluorophenyl group a stronger electron-withdrawing substituent overall.

These electronic differences are not merely theoretical; they have profound consequences on the molecule's reactivity and its interactions with biological targets.[13]

Section 1.2: Conformational Analysis: The Torsional Angle

The degree of twisting between the phenyl and pyridine rings (the dihedral or torsional angle) is critical for biological activity, as it defines the three-dimensional shape of the molecule. In biphenyl systems, the final conformation is a balance between the stabilizing π-π conjugation (favoring planarity) and the destabilizing steric repulsion between ortho-hydrogens (favoring twisting).[14]

Fluorine substitution, even though minimally larger than hydrogen, alters this balance. The introduction of the C-F bond can modify the electronic distribution and weak intramolecular interactions, leading to subtle but potentially significant changes in the preferred dihedral angle.[10][15] While both isomers will adopt a non-planar conformation to alleviate steric clash, the precise angle can differ, influencing how the molecule fits into a constrained protein binding pocket.[9]

Section 1.3: Lipophilicity and Basicity (pKa)

Lipophilicity (measured as logP or logD) and basicity (pKa) are fundamental properties in drug design, governing absorption, distribution, metabolism, and excretion (ADME).

  • pKa: The electron-withdrawing nature of the fluorophenyl group decreases the electron density on the pyridine nitrogen, making it less basic (i.e., lowering its pKa).[16] Due to the stronger net electron-withdrawing character of the 3-fluorophenyl group, the pyridine nitrogen in a 3-fluorophenyl pyridine isomer is generally less basic than its 4-fluoro counterpart. For example, the pKa of 3-fluoropyridine is 2.97, which is lower than that of pyridine itself (5.25), illustrating the powerful effect of a single fluorine atom.[17]

  • Lipophilicity: Fluorinating an aromatic ring typically increases its lipophilicity.[7] This is because the C-F bond reduces the polarizability of the ring compared to a C-H bond.[6] While both isomers are more lipophilic than the unsubstituted phenylpyridine, the difference between the 3-fluoro and 4-fluoro isomers is often subtle and context-dependent, though measurable.

Table 1: Comparative Physicochemical Properties of Phenylpyridine Isomers

Property Unsubstituted Phenylpyridine 3-Fluorophenyl Pyridine (Isomer) 4-Fluorophenyl Pyridine (Isomer) Rationale for Difference
Pyridine pKa ~4.5 - 5.2 Lower Higher than 3-F, Lower than Unsub. Stronger net inductive withdrawal from the 3-position reduces basicity more significantly.[18]
logP/logD Baseline Increased Increased Fluorination generally increases lipophilicity of aryl rings.[7][19]
Dihedral Angle ~30-45° Varies Varies Balance of sterics and electronics; must be determined experimentally or computationally.[9][14]

| Dipole Moment | Moderate | Higher | Highest | The C-F bond is highly polar; vector addition of bond dipoles is maximal in the para-isomer. |

Part II: Synthesis and Reactivity

Section 2.1: Dominant Synthetic Route: Suzuki-Miyaura Cross-Coupling

The most robust and widely used method for synthesizing both 3- and 4-fluorophenyl pyridines is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[20][21] This powerful C-C bond-forming reaction couples a pyridine-containing boronic acid (or ester) with a fluorinated aryl halide, or vice versa.[22][23]

The general transformation is highly versatile, with excellent functional group tolerance and typically high yields. The choice of catalyst, ligand, base, and solvent system is critical for optimizing the reaction, especially for potentially challenging substrates.[24][25]

Section 2.2: Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a reliable, self-validating system for the synthesis of a generic fluorophenyl pyridine derivative.

Objective: To synthesize 2-(4-fluorophenyl)pyridine from 2-bromopyridine and 4-fluorophenylboronic acid.

Materials:

  • 2-Bromopyridine (1.0 mmol, 1.0 eq)

  • 4-Fluorophenylboronic acid (1.2 mmol, 1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0 mmol, 2.0 eq)

  • Solvent: 1,4-Dioxane and Water (4:1 mixture, 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 2-bromopyridine, 4-fluorophenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

    • Causality: A flame-dried flask ensures anhydrous conditions at the start, preventing the hydrolysis of the boronic acid. Pd(dppf)Cl₂ is a robust, air-stable precatalyst suitable for a wide range of couplings.[21]

  • Inerting: Seal the flask with a septum and evacuate and backfill with an inert gas (N₂ or Ar) three times. This is critical to prevent oxidation of the Pd(0) active catalyst.

  • Solvent Addition: Add the dioxane/water solvent mixture via syringe.

    • Causality: The aqueous component is crucial. The base (K₂CO₃) is more soluble in water, and water can facilitate the transmetalation step of the catalytic cycle by enabling the formation of Pd-OH intermediates.[21][26]

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Causality: Thermal energy is required to drive the reaction through the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[20]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (2-bromopyridine) is consumed (typically 4-16 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. The aqueous washes remove the inorganic base and boronic acid byproducts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure 2-(4-fluorophenyl)pyridine.

    • Self-Validation: The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of a characteristic doublet in the ¹⁹F NMR spectrum further validates the structure.

Section 2.3: Reactivity Differences

The electronic disparities between the 3- and 4-fluorophenyl rings influence their reactivity in subsequent chemical transformations. For example, in electrophilic aromatic substitution reactions on the fluorophenyl ring, the 4-fluoro isomer will direct incoming electrophiles to the ortho positions (relative to the fluorine), whereas the 3-fluoro isomer will direct to the ortho and para positions. Conversely, the more electron-deficient nature of the 3-fluorophenyl ring can make it more susceptible to nucleophilic aromatic substitution (SNAr) under certain conditions.

Part III: Implications in Drug Discovery and Materials Science

Section 3.1: Case Studies in Medicinal Chemistry: Positional Isomerism in Action

The choice between a 3-fluoro and 4-fluoro substituent is a key optimization step in many drug discovery programs. The "correct" isomer is entirely context-dependent, driven by the specific steric and electronic requirements of the protein target's binding site.

Case Study: Kinase Inhibitors Many kinase inhibitors utilize a phenylpyridine scaffold to occupy the ATP-binding site. The fluorine atom's position can be critical for achieving selectivity and potency. For instance, a 4-fluorophenyl group might place the fluorine atom in a position to form a favorable interaction (e.g., with a backbone amide) that the 3-fluorophenyl group cannot access. Conversely, the 3-fluorophenyl isomer might avoid a steric clash present for the 4-fluoro isomer.[27]

Furthermore, metabolic stability is a key differentiator. A common site of metabolism on a phenyl ring is the para-position. Placing a fluorine atom there (as in the 4-fluorophenyl isomer) directly blocks this "soft spot," often leading to a significantly improved pharmacokinetic profile compared to both the unsubstituted and 3-fluoro versions.[1][28]

G cluster_0 Drug Design Workflow Start Initial Hit Compound (Phenylpyridine) Synthesize Synthesize Isomers: - 3-Fluorophenyl - 4-Fluorophenyl Start->Synthesize Assay In Vitro Assays: - Target Potency (IC50) - Selectivity Panel Synthesize->Assay ADME In Vitro ADME: - Metabolic Stability (Microsomes, Hepatocytes) - Permeability Assay->ADME Decision Select Isomer with Optimal Balance ADME->Decision Decision->Synthesize Re-design Lead Lead Candidate Decision->Lead Favorable Profile

Caption: A typical workflow for selecting between positional isomers in a drug discovery program.

Section 3.2: Applications in Materials Science: Organic Light-Emitting Diodes (OLEDs)

Beyond medicine, fluorinated phenylpyridines and related structures are valuable in materials science, particularly in the development of Organic Light-Emitting Diodes (OLEDs).[29][30] In this context, the electronic properties are paramount. The high electron affinity of fluorinated aromatic rings makes them excellent materials for electron-transport layers (ETLs) or as hosts for emissive dopants in the device stack.[31][32]

The position of the fluorine atom tunes the molecule's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This tuning is critical for ensuring efficient charge injection and transport between the different layers of the OLED, ultimately leading to brighter and more efficient devices.[33] The high bond energy of C-F also contributes to the thermal and operational stability of the final device.[29]

Conclusion

The distinction between 3-fluorophenyl and 4-fluorophenyl pyridine isomers is a compelling example of how subtle structural modifications can lead to significant functional consequences. The positional change of a single fluorine atom reconfigures the molecule's electronic landscape, conformational preference, and key physicochemical properties. For drug developers, understanding these differences is crucial for rationally designing molecules with improved potency, selectivity, and pharmacokinetic profiles. For materials scientists, this isomeric distinction provides a tool to fine-tune the optoelectronic properties of materials for advanced applications. As synthetic methodologies become more sophisticated, the ability to precisely place fluorine atoms on complex scaffolds will continue to be a powerful strategy in the hands of molecular designers across scientific disciplines.

References

  • Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDtBFM6R2yDsq_2Blz2Jhf-anLGQ3fOssLwPTqMoLVLnyd_BGLhQxm1hPhRtITmiXjGAkhB5talal_zdz8-Sf9xbwCUmpmPyDsgSmhrmMZ2tiw30fJ3vadbsN7pQuaf1ktPYU=]
  • Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwhUkkozGZRN6X9Z7Mvc64ul6lN9qEY-5j3vRD-YbJFm0qxo7XFscQxTP9NUOTf_MojyBS9cIITO3O_FdNU4LYMw1xyXTUrCNfWGLy2gFDkIjI166gdxmExDGy-2uYgOyCn7lRfKR7iOniQh1AgrDAk-fB]
  • Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvAw0P2Cc3xTtrT-w9swc7KchTxdBwqtOnU1L4lLvKu-wI2U1_szN8HeSkiE6Iie3f9GmiLGNsmJwuisXZSLkT_PNaJq83p2HoGMEuyJsyce24D296FOX8OcdgZCfN858U0NfD5jcrsVmjL4bWw98=]
  • Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDtBFM6R2yDsq_2Blz2Jhf-anLGQ3fOssLwPTqMoLVLnyd_BGLhQxm1hPhRtITmiXjGAkhB5talal_zdz8-Sf9xbwCUmpmPyDsgSmhrmMZ2tiw30fJ3vadbsN7pQuaf1ktPYU=]
  • (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHg7R6Ev4aY9gpJdMM6kC7RCifk774a7SPH2blYp3rwvDhc-SxmCwJup-gLvSm23qIPhGjUxulZKmk3zGX46gO2VONK1LIsRRovACgi9peWsBeNO8DvGUdSFJ7Ud3Oy_SPD_w==]
  • (2016). Effect of aromatic ring fluorination on CH…π interactions. RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH06j0REreRQYSmMuYN40SyBqZs7-qhuWf6AepvGAraP2TJ86UqnJXQBYySxcIufW4hqgiecp3ufsf4r5oO0U-OvH4xA-B-fjAdHdB24Q3pRBHw3-9FmZezldiXNttsn4Dj84-RcqUZzfieeuOrOBS7fPACciOFw4U=]
  • (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1XzYQUtzg8oaEtO9oQCE6dQbm-vRc_M-dmXbHGAtyuMXYniWvlyNUzv4sa_O38owMwz38clxsHhj9Q19uuFO3U5_WPEwGQDn9xs0ifehYxlSp4o0nlyI3PVKGNB1Y2GSGD7u4ewNA0nlBwQ==]
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHJ6irHtp-WXB563f8JLPdpwf01pkLAEHEbmgzvSQxfRyFyYTdgu6OEru2prfOzssWpn89IXTS5TSvbrhHwvP30n7DWH6-RTbMsGDYN5_0C52y73AN82H7Bbi01aYAEpUKiK6cXkNXg-1nBj1XOVl13kPQeGEOI-3i8HjrwgkeOlZNVKduMNKMlEj_x7Fyrutx80iAyFR3SIsL_0hR-Pm6gp1Wng==]
  • (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEF6_K3fjB4AoJdITQU2_Roe8xBGHzOULuvLY0ryEcGrT8G_jbQwAFgflrqsk3AzdrBSIJSBFpMajRkhZrUT_7cPfWn1WSEvS6ie5TAPCJBD0OpTylYVmtAcPgxyBO3Doop3yzvx_wwSaW-oMQ=]
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyn2_lvtTpY7XZHYygyddAJOmaF7KK33rwceaijZMKKils2WhtbiIxXrwFQu-CMvCikvoiF3NlxU3tiSm-ae2fjDH2L8Awzv_J2I_LJ97N5Y_gwiEMrKE01fhNQ4o-p4m5pqUzq1IVmp4iE-9ASbYhBxnpus3mR80slCvqdzpGlXOkPjWpv_TQkFdnEwTsnRK3K8ZYic6oFqd2yHpHYC8WiRGyakfYt-hwNGUuzfaUiH505u9hpljHLBz6-7g9RvOd_1Xctp2haaH7h7lQc_uH--GcAmnNhBuLyLzBHPRxaKs7]
  • (n.d.). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEn1C51tnuA8jLpJzr_9m6BKqaXgta09u99QsrwOIHcqDkgFhxhrW0RLBBpw-wwIvE5knUPFI_Ip_KeV_mCs43eAh4C_omTxtuS_Zaa6Re9ssIxjQ5lKNvo8dKxyayjUWQW30sCkWgWhYnYHQ==]
  • Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties?. (2025). Chemistry Stack Exchange. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG44qfE5jfUbYCylKRznaLAFnC8uD-ei9Kw30PLvjKjyIPcFmkngVq-sgd5dQ5EaWYiF_DyI7voCR9TxcvPGcYWdQmrmdtB3RDdwj0hO4iWB_ReFutmxeSmp-cwcdoT_AKcCviiBAvxUYfFEdDdyfh9Q-qP7aWqkVPn9Di4ROw7Z-s2zGav2-mcV0I4XoyhbtY4kbSXF2ZvrP5xgYcKPcoboyc781riuzX5x8ZxE6tc0OGM0hhYfcHrHI9H1zR]
  • Electrophilic Aromatic Substitution AR5. Directing Effects. csbsju.edu. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbR8kaFJYh0GIwBaqS_9J1O2_FXX3r5hLk98GBsRlMg4pb-IDxmHJ8arYHLf3da9o1XiQvrYIhdCABvHvtuIH9Sfi5Wcp9SOo8_PbO1LzkurSFV3HuaJowFefOdfTgAGAL1041ruQk9x3jVbVWwvnOCPrdot7M6N-7azRxrBi6Dw==]
  • (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Journal of Synthetic Chemistry. [https://vertexaisearch.cloud.google.
  • (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8QgqXFn82mmS1sZ8hVkGha_N6DmAQFd5xeVR8gvyMwjy6SH97PX6Qe-eU3jTrw9eOAKF4waBdZChfyYVYTvsw_IEu6uD_lwYVG0VXY1j2ZD9RzUvKPaiH7gAqTN_hzOg4sCFYp0NaIuALMOw=]
  • Suzuki cross-coupling reactions of aryl halides with arylboronic acids catalysed by Pd(II)-NaY zeolite. CORE. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-hzpnbNALpeJ8l1i3v-pM1PzL3neA8o_bivr1CBEUl-k69KrnCCkFHaUL9K5Ph0WsBjaHpYR1o5qDaN2SPLhhMIUhIwasOdkuzoXY53DgQmo-4SNy0RjWrKMraBRleMzBZAJXkVrK]
  • 4-(3-Fluorophenyl)pyridine. Vulcanchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgAk-zD7u4bizfBNDI7gucOFJm3u9a0p1QnxFZTXe7fX7X-jNpUMtUESeYZJG6aETOA-wPY37o-lVk5D-FjRaMu9BvOr0ym8eX5SRa7rmf4BWp1AUA1Z8RwAS-mzPI2tN5UfpH-UfU]
  • (2025). 2-(Fluorophenyl)pyridines by the Suzuki–Miyaura method: Ag2O accelerates coupling over undesired ipso substitution (SNAr) of fluorine. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnrge2QCLZoWbBTUd6Tg4Au-JVA653_jqCdkYQEH844XBMFdhyXS4iDXjiRiuyR5rn7oBKiBEpvNzOwcM6J9tLReZ5-_OaQveW8iXtUziXqJnn2nXQPy_pSWKEFT0XGLaS6Mk1GX3SF6J9KgW1rwCn90iIi8eclECPPOuk_6EDk4IsZXePUekjggc4Egp7-C_axM1EitMDvCF_ORtqevMVyPskP4rR0tdywgQcbWWZCWbbWyX5W_FQWzvPKh_kaM07ArCVg-GeFAjTvuT0P5mUfAK0j6ee7RgOw4Qouqc73Qm_817LikhIwHWOvg1f]
  • (n.d.). Air-Stable Iron-Based Precatalysts for Suzuki−Miyaura Cross-Coupling Reactions between Alkyl Halides and Aryl Boronic Esters. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkJjRG_wNCjAQrI-g7cYUYGKqzbV63MZYN3RCgAyvepVluoQVc6gwJTtWsNvpKoEKi2Z1txx6NF8h-Yiw-sE8Y4eSW7LRM5Zy401F1XiyMrMMRRQc7jvvA-V2f_0KRj4jquwgKFnYejufU0g==]
  • Fluorine in drug discovery: Role, design and case studies. Preprints.org. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyAknfwM9CNejoCDkm9BdNDHrdy9F5AysE6-OTFM8QUn65nwA0iRIZvMx-tyj9t-ZkeTFwTOe05SSeXVQIICJL9dINBkpJycLKKBeYil0YBwKLlEqLpFvFjZ-We8ZAuNyM0rzH0MZUa7IWeWnG53XIBWpApZFK8yxYsAcpALc1zXBFza4_v_8=]
  • Conformations of Biphenyls. (2023). Chemistry LibreTexts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFATh2-6n4vMguHSgFK_Oog0wWvpYu0SNXWYgy17rvQAyXCsqpYsS-RFAPEDE5wNmeCWLFv1YxNiuWlexkI-GYQQ94DInHizNRoZ0eydz5J0I_yaW_lz1hEuT0jp9uy7-en1U8naR7DdD1uwOMXf3y0K9C-UJILJAxPOGoAix0U-VQ7kW8cFdNcEcJsKhoq5w-LaPZL43oWq_0-ZWBE-rlPTXItv6wf4ze3ehUj1zwa0YKKnRG5BbRXEAlMQ2y978iT7ldIUIXCQJ1jjBsEXaxhKyzhVANdfT7FM20VEmntlP2ZOcq1632UuOmTHQEVUhHZT2ZFNI8xSUq2izxgYlUbJfDe5GltfFGI8l-5SOODfr_pYPuo0w==]
  • (n.d.). Fluorinated biphenyl aromatic polyimides for gas separation applications. Real gas mixture study. [No Source Found].
  • (2024). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. PRISM. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxSdVCBxzbnSWviVmqRMIDi2T8zxK6tf7v1Zgok1A1uCwEIFHbUGUMRLId_P5C-y4JJdnlx_xYnPEEB9DkVmvtJiaigZNPjKc3Ad53Q_t8fxISN11nJZHK2gH2IkEK2axbf0n5S6uUgWDNlYZQ4ixkP5TXgzCnH5uQrbvUmxwakXoz]
  • Suzuki Coupling. Organic Chemistry Portal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9iv6Rg09QWgWrU3udb7oL_NaLoZUcY5bwmE64l9gu-TXO0nQz8IrAwSgqJv0YtznvgYCOVZYwneTaR1r5ZQFt4mxbCeWjSvkoWXMfdfDxvx0FZwpqpk00amCc4UkkaWVIKt5CRQna9FXMWCMQUXFthPd237nreHztjMKzKLOQ]
  • (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzj2hk1wGnBQ89ND956eLoSO1eNCTSHUMeKUayZ-jEnrDP8AdmKLnMpIXqDbP-Cg8hXR1CyQER_zD4qb6bTF_62a9-jnFpod98A7aFtM4fkjqp5VKmV5616ajxVfdqOR16KfbzpJQe8eYNjw==]
  • 2-(4-Fluorophenyl)-3-methylpyridine Properties. EPA. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGF4I1v4yAw0Jo0mitWdLL2T3MjtEsS8bOMTzGeGqyjUCiaRlda2sTerytcbA9XEnLxYc7fk2OWNRdsngQpJjfvS9XMsHJnAH_Q--X8eG5j0wok9y0HEf1hqPFJ935gCLueceZetW01nnI28Na_zoT52bv4sevC7mgoFGdit2A=]
  • 3-Fluoropyridine. ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYI614CvpgEe07n0GA1P7VsxREre62__nc3Bxxhb7DNhFeENX-O_d0eltORMxhk4CNv9KXYismUVuXqgnKxMAkK5NWg0C6Of7Eo1474BGdAGDIUF56xJPoVMgIMgrHdDoosGNFfQtNYiYj5wZLxDBAh9WNM8KDkqFcnGGQi_w=]
  • (2025). Fluorine in drug discovery: Role, design and case studies. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYiuAaWVLTnYV485vm93UUTOHz3P-ATo0qEP_NhDu3w4FDMpURJMH49eWTY93MikGcRxVPrAWXV0SO5Zp9dnjgsw3xv5s3J1oRBgTC7wRHmu_riw6lwoWdo3Pt1Wbp6lTO5suOZoF-VO5LI9J7NAiIEYnyjv9DI3vIHm0XPaYuodHWCo9VH7OpYiESdmtj_ujEwYh28YpUY7ottpZzsRku3E84lg==]
  • (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgOjCSJvqEanJlq0cMKeJtkgnb9oyVemRH1C7xSdCQV_He3Y06ixIdBJ9OAaVT5XoYFNLh2QOqAPwRvSeu0puiCtwe3nXBSYfYlKxIBJNiFaiC_dz_WBztaI5aFb3K0Y72wNfYAyjEG1cPPFQ==]
  • (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. PMC. [https://vertexaisearch.cloud.google.
  • (n.d.). Case studies of fluorine in drug discovery. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmbTG1xbbdkwWmtGjYxkWz9_8NT-4WzxbRCmy7VUPGNNDfGfU2hn4ELkLRoPlRjf1Zcqn-8sr5xuEROAfE0DPARGhFzWl0Vv-pl8Bd981pgOGxJFJNYoaaS_FpHbeME8jFhX5XMkZJurGNKdXH1p9SCN4EcLVMfyqwKzo1-Ww3iVmRked9TdfJ14ibNvyLcqhYVt2v72jx]
  • Applications of 3-Phenylpyridine in Medicinal Chemistry: A Detailed Overview for Researchers. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGY4r4dUWR29ZQAGIulHmghrVnGhyrdyH4DfwQ9wXwCT2lxog5eya_IrDm_oVyBVmd5ToWBZmmGB0ZkoKFZbdM_VUwaOBBggXM1pOacc43lbgiGaN9s-v_RZSJwTliDmo9Habwef_sAgEWRpZ6AHm3K5WoAApnvJo8ZUORlC7_denXql39QRg2CbyD5867Hp0j3L2h0gm9f1wDlyE27SxOzZjPLXkgx2tBMjY4ZEbgVGFCgfnW3UQ4=]
  • (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIue7-LVhjHZEXt52pEpK6WBOGFbaQaUAU_6lnSgGl7-ba9oa7mLSphmmL1JDPEOaapjJ0L0-dZJ8hHa7oldqbHwiePN7O-CHc6uUfHkNEvJJMHJkDRrmKwGXaKWjN365ACftdPABPrh-kZg==]
  • Rzepa, H. (2010). Conformational analysis of biphenyls: an upside-down view. Henry Rzepa's Blog. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2TE-0UrEKlf3PlwyKayeX1_BQotAk3a-uZ5Nr_cJA6essxYaTePc4DCr_yejdlhaNrOOaK8GWkGAZlv2uxFogolgrINhlfwOikqh-7pBe91p5AyLGP4h9O16WGvI0d6ukoPoh]
  • (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE25XTO6ogNmWpfpjB5jsM1iItOsdFp4KRfGPoQmVWKI7dR7rB9Mto7FkdFpx_ZPj0RXMxnil5ceo3FfaIyOmgrqRol4jtdLmIcNutLQ94At3kxQKnqtSGx0roNX5ju9jF0l6t7gobShVw_aC8=]
  • Xing, L., Honda, T., Fitz, L., & Ojima, I. (2019). Case studies of fluorine in drug discovery. OUCI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF32zd-vuA_PQ53o7q6kOJukK6St6fPgnSkBAXFZRJkcW3O9tSQK2HoUtp-V-CB-e78AXkqJLBpWpKm5ymzSMU00kb3psAcgwnLRo_SExjKpJ2e74cZsh5L-3Npx5uxItUQUXrqsA==]
  • (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUZSogDcGfNSXlNxYkSRfl-ySh1B3IBb6nKAEBg2VQGvGALizslHaRJqpyXf4dRSXXA96vUAitNgtGhfLC0evo7tVu0vJt9u-9GbD4rE6iVxhfsgRKKMVVXbSIpzdZvmZjxBP9unlQvfXOOAw=]
  • (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQES5BhOa03InxPVPp2Z7wan4y5B7ZpiV7siHImNie8wKJGNcvS05c8rRZBE_-YhLTTXXuSxCPP8DYAScJIc-_y5EtYauBzbCeRDYLTfd2hDRreSFf1SpKWfyMzSWlHSE2Jtgto=]
  • Application of Fluorene Derivatives in Organic Light-Emitting Diodes (OLEDs). Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBIMB5EpB7C9eExKejewtGCMyUmByoE-zjX8oY5FNfKs_RD0M_fZRbBqQ42crIHoHGoI0FEnZf2IOu7E508ZZ2hSFu5KmMn6f5aPE54SpWkmbZc8_-TdvQQI73P4lmdA6wS_DUfMIwBsZNwhtq3l_jBhbN8yWAH1LKNDWTwPKMfUaO1HHiIR_cXoxu5LRw1b-c1G5929vGpGQrFBll01f_QYmT4eTh8tfWEEeXW_lcugBdbv96S9P7QiNy8XkWJ8y9HzYJTYja]
  • (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnsqQKTAVikGjZuA9DyA6WJGIAUiGY0QZ6zL14WspyuWOrTVUyCtDuvt1juchtqSliyC0V6LKdxipuhvC1LK_QXznTJMDhC5DKRXGIypqL8-TPehlouehVKWrwzxYPywSaN4I=]
  • (n.d.). pKa of fluoro-substituted phenylboronic acids vs. acceptor number of the corresponding catechol esters. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSAI_juv3ulGGGd7kYLSNIy8ICFzcs9njbBMxz1G0QGZmDzswhQL9Xu01_DdEgL8YG9NlK1Adq-wUk2nb3ATBGJ4mS_Qh9QS6nizKEOBXcqc_sQ2O4ZrI7GYFXpZLX_ZBOdMV2gbradIF-2QCKHfac4KTULowX_i6M4IFN--BYp5ZJOrYRQ6WKIcPO5CLNTToBPW6X4YRiCoiHsf2eFHAzOFHUxImcOwonem2S4uhihz11KrXZpmwDbP2-QfofzKd58hI=]
  • (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxHoWrayfGlKoRaNz5lIJu6gnz5OcwWbJJZStYxpgp_E-7zL-LRBYyFy57oPMeiOLFl9tvz_RPSbmxtNMuAZBpAasDtjWo4N-ZzSHuwFZpmirb7Zao2t6BtYmU05NBOTjNCZPPxGO9udHY]
  • Realizing high-performance and low-cost fluorescent organic LEDs. (2017). SPIE. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE74kIzBwejFo9Uhh7S7mEV928Gk-5YXKjkDxhyLwi-Nv92stwMl9DuZnGeLPK5gIsqG85TTMEXU4SyyOzYR_YoX2KTtnce2yS3brvzXdGF4_3QuAFZV9ahMv8CxVfwYg50UmKuTNtK9p8wUCK1hL-9L6XDltl5t9NbhsHF3q43gernYlWrfQs4GRtc1hN3HqFiVIhBhQmD2io=]
  • (n.d.). Blue fluorescent OLED materials and their application for high-performance devices. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZu36WGTTQ0WDpIFARtGAHDzcT2HU_xM0ZPmof2YCYJ4dKEaVpXVY1Ipw4V0DorLM4K0irBMb89eFrIajqOWqrke-EkTLwFa8wERA3HexttW4CIwanEWnxNnTAW2r-c3zy_O7IgzuoHki24Q==]
  • Highly efficient and stable green fluorescent OLEDs with high color purity using a BODIPY derivative. RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERnwX_3T6KMiPToMFLgoy9lb4ArwKajoDymHeQJyj-8L5aRYvRx2ZZUdGvDqtXmdY6oLrBXmWkTZbi6ErjrbOJbbDfSTf7nvyiRo2YLDWrqWs3IRX2_qFqtOvRW4QGjX0Y9kCOP_uvE2F0JyIrMUXGuar3AFPFhoUQbNk=]
  • (2024). Solution-Processed Organic Light-Emitting Diodes Using a Lamination Method. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFwu8lMgjs0YNkjVxHO__nJwOY_X5Cb78uvxUZp9tWrJYKXCxUJgjT39jgmE57FUpcZ9RBWw_wBKd5IKLDc6P3_xRTPdgJgIo9eW1KzBuaAn2QDIT73kvYluugKZGyw4a13bUX]

Sources

An In-Depth Technical Guide on the Therapeutic Potential of the (5-(3-Fluorophenyl)pyridin-3-yl)methanol Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The (5-(3-Fluorophenyl)pyridin-3-yl)methanol scaffold represents a promising, yet underexplored, nucleus in medicinal chemistry. This technical guide delineates the therapeutic potential of this scaffold by leveraging structure-activity relationship (SAR) data from closely related and structurally analogous compounds. By examining the roles of the fluorophenyl, pyridine, and methanol moieties in established pharmacophores, we project the scaffold's potential applications in oncology, specifically as a kinase inhibitor, and in neuroscience as a neurokinin-1 (NK1) receptor antagonist. This whitepaper provides a comprehensive overview, including a plausible synthetic route for the core scaffold, detailed experimental protocols for its biological evaluation, and an in-depth analysis of the potential mechanisms of action and associated signaling pathways. Our objective is to furnish researchers, scientists, and drug development professionals with a foundational understanding and a strategic framework for initiating research programs centered on this promising chemical entity.

Introduction: The Rationale for a Novel Scaffold

In the landscape of modern drug discovery, the pyridine ring is a privileged heterocycle, integral to the structure of numerous FDA-approved therapeutics.[1][2] Its ability to act as a hydrogen bond acceptor and its favorable pharmacokinetic properties make it a cornerstone of medicinal chemistry.[3] When combined with a fluorophenyl group, the resulting scaffold often exhibits enhanced metabolic stability and binding affinity for various biological targets. The incorporation of a fluorine atom can modulate the lipophilicity and electronic properties of a molecule, leading to improved potency and selectivity.[2]

The (5-(3-Fluorophenyl)pyridin-3-yl)methanol scaffold combines these advantageous features with a reactive methanol group, which can serve as a key synthetic handle for further derivatization or as a crucial interaction point with a biological target. While direct research on this specific scaffold is limited, its structural components are present in a number of potent and selective therapeutic agents. This guide will, therefore, extrapolate the potential of this core structure by analyzing its presence in two key classes of drugs: kinase inhibitors and neurokinin-1 (NK1) receptor antagonists.

Synthesis of the Core Scaffold: A Plausible Synthetic Route

The synthesis of the (5-(3-Fluorophenyl)pyridin-3-yl)methanol core can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5] This widely utilized method allows for the formation of a carbon-carbon bond between a pyridine derivative and a phenylboronic acid. A subsequent reduction of an ester or aldehyde group on the pyridine ring can then yield the desired methanol functionality.

Proposed Synthetic Workflow

The proposed synthesis begins with commercially available 5-bromopyridine-3-carbaldehyde. This starting material undergoes a Suzuki coupling with 3-fluorophenylboronic acid. The resulting aldehyde is then reduced to the primary alcohol, (5-(3-Fluorophenyl)pyridin-3-yl)methanol.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Reduction 5-bromopyridine-3-carbaldehyde 5-bromopyridine-3-carbaldehyde Pd(PPh3)4 Pd(PPh3)4, K2CO3 5-bromopyridine-3-carbaldehyde->Pd(PPh3)4 3-fluorophenylboronic acid 3-fluorophenylboronic acid 3-fluorophenylboronic acid->Pd(PPh3)4 Coupling_Product 5-(3-Fluorophenyl)pyridine-3-carbaldehyde Pd(PPh3)4->Coupling_Product NaBH4 NaBH4, Methanol Coupling_Product->NaBH4 Final_Product (5-(3-Fluorophenyl)pyridin-3-yl)methanol NaBH4->Final_Product

Figure 1: Proposed synthetic workflow for (5-(3-Fluorophenyl)pyridin-3-yl)methanol.
Detailed Experimental Protocol: Synthesis of (5-(3-Fluorophenyl)pyridin-3-yl)methanol

Step 1: Suzuki-Miyaura Coupling to form 5-(3-Fluorophenyl)pyridine-3-carbaldehyde

  • To a solution of 5-bromopyridine-3-carbaldehyde (1.0 eq) and 3-fluorophenylboronic acid (1.2 eq) in a 4:1 mixture of 1,4-dioxane and water, add potassium carbonate (2.0 eq).

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

  • Heat the mixture to 90°C and stir for 12 hours under an argon atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield 5-(3-fluorophenyl)pyridine-3-carbaldehyde.

Step 2: Reduction to (5-(3-Fluorophenyl)pyridin-3-yl)methanol

  • Dissolve the 5-(3-fluorophenyl)pyridine-3-carbaldehyde (1.0 eq) in methanol.

  • Cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise to the solution, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the final product, (5-(3-fluorophenyl)pyridin-3-yl)methanol.

Therapeutic Potential in Oncology: A Scaffold for Kinase Inhibitors

The dysregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention.[6] The fluorophenylpyridine motif is a common feature in a number of potent and selective kinase inhibitors.[7][8] The pyridine ring often serves as a hinge-binding moiety, while the fluorophenyl group can occupy a hydrophobic pocket and contribute to the overall binding affinity and selectivity.

The PI3K/AKT/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[6] Mutations and amplifications in the genes encoding components of this pathway are among the most common in human cancers, particularly in breast cancer.[9]

G cluster_scaffold Potential Point of Intervention RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Inhibition of Apoptosis AKT->Apoptosis Inhibition S6K S6K mTORC1->S6K Activation eIF4E 4E-BP1 mTORC1->eIF4E Inhibition CellGrowth Cell Growth & Proliferation S6K->CellGrowth eIF4E->CellGrowth Release of inhibition Scaffold (5-(3-Fluorophenyl)pyridin-3-yl)methanol Scaffold Derivative Scaffold->PI3K Inhibition

Figure 2: The PI3K/AKT/mTOR signaling pathway and the potential inhibitory action of a (5-(3-Fluorophenyl)pyridin-3-yl)methanol-based kinase inhibitor.
Structurally Related Kinase Inhibitors

While no specific kinase inhibition data exists for the title scaffold, compounds containing the 3-fluorophenylpyridine moiety have shown activity against various kinases. For instance, derivatives of N-(3-fluorophenyl)-2-(phenyl)acetamide have been investigated as selective Aurora Kinase B inhibitors.[10] The general structure-activity relationship suggests that the fluorophenyl group contributes to potent and selective inhibition.

Table 1: Activity of a Structurally Related Aurora Kinase B Inhibitor

CompoundTarget KinaseIC50 (nM)Cell LineAntiproliferative Activity (IC50, µM)
4b (from[10])Aurora Kinase B<1A549 (Lung)0.109
MDA-MB-231 (Breast)0.245
MCF-7 (Breast)0.150

Data is presented for illustrative purposes to highlight the potential of the fluorophenylpyridine moiety.

Therapeutic Potential in Neuroscience: Neurokinin-1 (NK1) Receptor Antagonism

The neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P, is implicated in a variety of physiological and pathological processes, including pain, inflammation, depression, and emesis.[11][12] Antagonists of the NK1 receptor have shown therapeutic utility, most notably as antiemetics for chemotherapy-induced nausea and vomiting (CINV).[13]

The Role of Substance P and the NK1 Receptor

Substance P is a tachykinin neuropeptide that acts as a neurotransmitter and neuromodulator in the central and peripheral nervous systems.[14] When released, it binds to and activates the NK1 receptor, a G-protein coupled receptor (GPCR). This activation leads to a cascade of intracellular signaling events, ultimately resulting in the physiological response associated with Substance P.

G cluster_scaffold Potential Point of Intervention SubstanceP Substance P NK1R NK1 Receptor SubstanceP->NK1R Binding Gq Gq protein NK1R->Gq Activation PLC Phospholipase C Gq->PLC Activation IP3 IP3 PLC->IP3 Cleavage of PIP2 DAG DAG PLC->DAG Cleavage of PIP2 PIP2 PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC NeuronalExcitation Neuronal Excitation (e.g., Emesis) Ca2->NeuronalExcitation PKC->NeuronalExcitation Scaffold (5-(3-Fluorophenyl)pyridin-3-yl)methanol Scaffold Derivative Scaffold->NK1R Antagonism

Sources

Methodological & Application

Synthesis of (5-(3-Fluorophenyl)pyridin-3-yl)methanol via Suzuki coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: High-Efficiency Synthesis of (5-(3-Fluorophenyl)pyridin-3-yl)methanol

Abstract & Significance

The biaryl pyridine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in numerous kinase inhibitors, GPCR ligands (e.g., mGluR5 antagonists), and ion channel modulators. The specific target, (5-(3-Fluorophenyl)pyridin-3-yl)methanol , combines a lipophilic fluorinated aryl ring with a polar hydroxymethyl handle, offering a critical vector for hydrogen bonding or further derivatization (e.g., conversion to aldehydes, amines, or ethers).

This application note details a robust, scalable protocol for the synthesis of this target via Suzuki-Miyaura cross-coupling . Unlike traditional pathways that require protecting group manipulations, this protocol utilizes a catalyst system tolerant of the free hydroxyl group, significantly reducing step count and improving atom economy.

Retrosynthetic Analysis

The strategic disconnection relies on the formation of the C(sp2)-C(sp2) bond between the electron-deficient pyridine ring and the electron-rich fluorophenyl ring.

Primary Disconnection:

  • Electrophile: (5-Bromopyridin-3-yl)methanol (Commercially available, stable).

  • Nucleophile: 3-Fluorophenylboronic acid (Stable, crystalline solid).

Rationale: The use of the bromide over the chloride ensures faster oxidative addition without the instability associated with iodides. The free alcohol is tolerated by Palladium(II) catalysts, avoiding the need for TBDMS/THP protection.

Retrosynthesis Target (5-(3-Fluorophenyl)pyridin-3-yl)methanol (Target Molecule) Disconnection Suzuki-Miyaura Disconnection Target->Disconnection Retrosynthesis FragmentA (5-Bromopyridin-3-yl)methanol (Electrophile) Disconnection->FragmentA FragmentB 3-Fluorophenylboronic acid (Nucleophile) Disconnection->FragmentB

Figure 1: Retrosynthetic strategy isolating the key C-C bond formation.

Strategic Reaction Optimization

To ensure reproducibility and high yield, specific reaction parameters were selected based on mechanistic causality:

ParameterSelectionRationale (Causality)
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ The bidentate dppf ligand creates a large bite angle, enhancing the rate of reductive elimination. It is more air-stable than Pd(PPh₃)₄ and less prone to phosphine dissociation.
Solvent 1,4-Dioxane / Water (4:1) Suzuki coupling requires water to dissolve the inorganic base and activate the boronate species (formation of the hydroxyboronate ate-complex). Dioxane ensures solubility of the organic halide.
Base Na₂CO₃ (2.0 equiv) A mild base is sufficient for aryl boronic acids. Stronger bases (e.g., KOtBu) can cause side reactions with the pyridine ring or alcohol deprotonation.
Temperature 85–90°C Sufficient energy to overcome the activation barrier for oxidative addition into the Pyridine C-Br bond without causing thermal decomposition of the catalyst.

Detailed Experimental Protocol

Materials & Reagents
  • (5-Bromopyridin-3-yl)methanol [CAS: 37669-64-0]: 1.0 equiv (e.g., 500 mg)

  • 3-Fluorophenylboronic acid [CAS: 768-35-4]: 1.2 equiv (e.g., 446 mg)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂): 0.05 equiv (5 mol%)

  • Sodium Carbonate (Na₂CO₃): 2.0 equiv

  • Solvents: 1,4-Dioxane (HPLC grade), Distilled Water.

  • Inert Gas: Nitrogen or Argon.

Step-by-Step Procedure

Step 1: Reaction Setup (Inert Atmosphere)

  • In a clean, oven-dried round-bottom flask or microwave vial, add the (5-bromopyridin-3-yl)methanol (1.0 equiv), 3-fluorophenylboronic acid (1.2 equiv), and Na₂CO₃ (2.0 equiv).

  • Add the solvent mixture 1,4-Dioxane/Water (4:1 ratio) . Concentration should be approximately 0.1 M to 0.2 M relative to the bromide.

    • Critical Step:Degassing. Sparge the solution with Nitrogen/Argon for 10–15 minutes. Oxygen is the enemy of Palladium(0) species and leads to homocoupling of the boronic acid.

  • Add the catalyst Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) quickly to the mixture.

  • Seal the vessel and purge the headspace with Nitrogen for another 1–2 minutes.

Step 2: Reaction Execution

  • Heat the reaction mixture to 90°C (oil bath or heating block).

  • Stir vigorously. The biphasic nature (organic/aqueous) requires efficient mixing to facilitate the transfer of the activated boronate species.

  • Monitoring: Check reaction progress by TLC (System: 5% MeOH in DCM) or LCMS after 2 hours.

    • Target Mass: (M+H)⁺ = 204.1.

    • Starting Material: (M+H)⁺ = 188.0/190.0 (Br isotope pattern).

    • Completion: Reaction is typically complete within 4–6 hours.

Step 3: Workup

  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (EtOAc) and Water .

  • Separate the layers.[1] Extract the aqueous layer twice with EtOAc.

    • Note: The product has moderate polarity due to the pyridine and alcohol. Ensure thorough extraction.

  • Combine organic layers and wash with Brine .[1]

  • Dry over anhydrous Na₂SO₄ or MgSO₄ .

  • Filter and concentrate under reduced pressure to yield the crude residue.

Step 4: Purification

  • Flash Column Chromatography:

    • Stationary Phase: Silica Gel (230–400 mesh).

    • Eluent Gradient: 0% → 10% Methanol in Dichloromethane (DCM) or 20% → 60% EtOAc in Hexanes.

    • Observation: The product typically elutes later than the starting bromide due to increased polarity from the biaryl system.

  • Product Isolation: Collect fractions containing the product (verify by TLC/UV), concentrate, and dry under high vacuum to obtain an off-white to pale yellow solid.

Analytical Validation & Quality Control

A self-validating protocol requires confirmation of structure and purity.

MethodExpected Result / Criteria
LC-MS [M+H]⁺ = 204.1 . Single peak integration >95% (254 nm).
¹H NMR (DMSO-d₆) Pyridine Protons: Three distinct singlets/doublets in the aromatic region (approx. δ 8.5–9.0 ppm). Phenyl Protons: Multiplet (δ 7.2–7.6 ppm) showing coupling to Fluorine. Hydroxymethyl: Doublet (CH₂) at ~4.6 ppm and Triplet (OH) at ~5.4 ppm (if exchange is slow).
¹⁹F NMR Single peak around -110 to -115 ppm (typical for meta-fluoro aromatics). Absence of starting boronic acid peak.

Workflow Diagram:

Workflow Setup Setup: Combine Reagents (Bromide, Boronic Acid, Base) in Dioxane/Water Degas Critical: Degas with N2 (15 mins) Setup->Degas CatAdd Add Catalyst Pd(dppf)Cl2 Degas->CatAdd Heat Heat to 90°C (4-6 Hours) CatAdd->Heat Check In-Process Control (LCMS) Target M+1 = 204 Heat->Check Check->Heat Incomplete Workup Workup: EtOAc Extraction Wash w/ Brine, Dry Check->Workup Complete Purify Purification: Flash Column (DCM/MeOH Gradient) Workup->Purify Final Final Product (5-(3-Fluorophenyl)pyridin-3-yl)methanol Purify->Final

Figure 2: Operational workflow for the synthesis and validation of the target molecule.

Troubleshooting & Optimization

  • Issue: Low Conversion / Stalled Reaction.

    • Cause: Catalyst deactivation by oxidation.[2]

    • Solution: rigorous degassing is essential. Add an additional 2 mol% catalyst and degas again.

  • Issue: Homocoupling of Boronic Acid (Biaryl formation).

    • Cause: Excess oxygen present.

    • Solution: Ensure inert atmosphere. Slow addition of the boronic acid can also mitigate this, though rarely necessary for this robust reaction.

  • Issue: Protodeboronation (Loss of Boron without coupling).

    • Cause: 3-fluoro substituent is electron-withdrawing, destabilizing the C-B bond slightly, but usually stable.

    • Solution: Use anhydrous conditions with CsF or K₃PO₄ in Toluene if aqueous conditions prove problematic (rare for this substrate).

Safety Considerations

  • Pyridines: often have unpleasant odors and can be toxic. Handle in a fume hood.

  • Palladium Catalysts: Heavy metal waste must be segregated.

  • Boronic Acids: Generally low toxicity but should be handled with gloves.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Suzuki Coupling (pp. 586-587). Springer. Link

  • Littke, A. F., & Fu, G. C. (2000).[3] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Context on catalyst selection). Link

  • PubChem Compound Summary. (5-(4-fluorophenyl)pyridin-3-yl)methanol (Analogue reference for physical properties). Link

Sources

Applications of (5-(3-Fluorophenyl)pyridin-3-yl)methanol in kinase inhibitor research

The data gathered from this workflow provides a strong foundation for a medicinal chemistry program. The (5-(3-Fluorophenyl)pyridin-3-yl)methanol scaffold, now validated as a bona fide kinase inhibitor, can be systematically modified to improve potency and selectivity. The methanol group is an ideal synthetic handle for creating a library of derivatives, for example, by etherification or esterification to explore different pockets of the kinase active site. This iterative cycle of design, synthesis, and testing is the core of modern drug discovery. [9][10]

References

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Creative Diagnostics. Kinase Activity Assay.
  • Thermo Fisher Scientific. Biochemical Kinase Assays.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • ACS Publications. (2015, June 3). Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry.
  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
  • Profacgen. Cell-based Kinase Assays.
  • NIH (PMC). (2022, March 23). Recent Advances of Pyridinone in Medicinal Chemistry.
  • Eurofins Discovery. Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling.
  • Bio Molecular Systems. Kinase Assays with Myra.
  • PLOS One. (2016, September 6). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.
  • ResearchGate. (2025, November 24).
  • ResearchGate. (2017, February 25). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors.
  • Frontiers. (2023, February 13). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity.
  • MDPI. (2022, May 18). Novel Tyrosine Kinase Inhibitors to Target Chronic Myeloid Leukemia.

Troubleshooting & Optimization

Troubleshooting low yields in Suzuki synthesis of 3-fluorophenyl pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Suzuki-Miyaura Cross-Coupling for 3-Fluorophenyl Pyridines

Status: Active Ticket ID: SUZ-PYR-3F Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: Why This Reaction Fails

You are likely encountering a "silent failure" where the reaction stalls at 20-30% conversion or yields a complex mixture of homocoupled byproducts. The synthesis of 3-fluorophenyl pyridines sits at the intersection of two distinct chemical challenges:

  • The Pyridine Trap (Catalyst Poisoning): The basic nitrogen of the pyridine ring is a potent

    
    -donor. It outcompetes standard phosphine ligands (like PPh
    
    
    
    ) for the Palladium center, forming a stable, inactive complex
    
    
    . This shuts down the catalytic cycle before it begins.
  • The Fluorine Trap (Protodeboronation): The electron-withdrawing nature of the fluorine atom on the phenyl ring (and the electron-deficient pyridine ring if it carries the boron) significantly increases the rate of hydrolytic deboronation. Your boronic acid destroys itself faster than it can transmetallate.

This guide moves beyond "add more catalyst" and targets the mechanistic root causes of these failures.

Module 1: Critical Troubleshooting (Q&A)

Q1: My reaction turns black immediately, or stays pale yellow with no conversion. What is happening?

Diagnosis: Catalyst Poisoning (The "Pyridine Trap").[1] Mechanism: If you are using standard catalysts like


 or 

, the pyridine substrate is displacing the phosphine ligands. The resulting Pd-Pyridine complex is catalytically dead. The Fix: You must use bulky, electron-rich ligands that create a steric wall around the Pd center, preventing the pyridine nitrogen from binding while still allowing the oxidative addition of the halide.
  • Recommendation: Switch to Buchwald G3 or G4 Precatalysts (specifically XPhos or SPhos ). The biaryl backbone of these ligands physically blocks the pyridine nitrogen from coordinating to the Pd.

Q2: I see the starting halide disappear, but the major product is just "Fluorobenzene" (Ar-H).

Diagnosis: Protodeboronation. Mechanism: The 3-fluoro substituent withdraws electron density, making the carbon-boron bond more susceptible to base-catalyzed hydrolysis. If you are using aqueous base at high temperatures (


), the boronic acid hydrolyzes to the arene (Ar-H) before it can couple.
The Fix: 
  • Reduce Water: Switch to anhydrous conditions using CsF or

    
     (anhydrous)  in dioxane/toluene.
    
  • Controlled Addition: Add the boronic acid in portions (e.g., every hour) to keep its instantaneous concentration low relative to the catalyst.

  • Boron Source: If the problem persists, switch from Boronic Acid to a MIDA Boronate or Potassium Trifluoroborate (

    
    ) , which slowly release the active species.
    
Q3: Which coupling partner should be the Halide and which the Boronic Acid?

The Golden Rule: Always make the Pyridine the Halide and the Fluorophenyl the Boronic Acid .

  • Why? Pyridyl boronic acids are notoriously unstable and undergo rapid protodeboronation (often within minutes). 3-fluorophenylboronic acid, while sensitive, is significantly more stable than 3-pyridylboronic acid.

Module 2: Visualizing the Failure Pathways

The following logic tree helps you identify which specific trap is ruining your yield based on crude LCMS/NMR data.

Troubleshooting Start Analyze Crude Reaction Mixture SM_Remains Starting Material (Halide) Remains Start->SM_Remains SM_Gone Starting Material (Halide) Consumed Start->SM_Gone Poisoning ISSUE: Catalyst Poisoning (Pd-N Coordination) SM_Remains->Poisoning Reaction Stalled OxAdd ISSUE: Failed Oxidative Addition (C-Cl bond too strong) SM_Remains->OxAdd No Reaction at all Deboronation ISSUE: Protodeboronation (Ar-B -> Ar-H) SM_Gone->Deboronation Major Product is Ar-H Homocoupling ISSUE: Homocoupling (Oxidation of Catalyst) SM_Gone->Homocoupling Major Product is Ar-Ar Sol_Ligand SOLUTION: Switch to XPhos Pd G4 or SPhos Poisoning->Sol_Ligand Sol_Temp SOLUTION: Increase Temp or switch Br -> I OxAdd->Sol_Temp Sol_Anhydrous SOLUTION: Use Anhydrous Conditions (CsF/Dioxane) or MIDA Boronate Deboronation->Sol_Anhydrous Sol_Degas SOLUTION: Rigorous Degassing (Sparging Ar 15 mins) Homocoupling->Sol_Degas

Caption: Decision tree for diagnosing Suzuki coupling failures based on crude reaction analysis.

Module 3: The "Self-Validating" Protocol

This protocol uses XPhos Pd G4 , a precatalyst that ensures a 1:1 Pd:Ligand ratio and activates immediately, removing the variability of reducing Pd(II) in situ.

Reaction: 3-Chloropyridine + 3-Fluorophenylboronic acid


 3-(3-fluorophenyl)pyridine

Reagents:

  • Halide: 3-Chloropyridine (1.0 equiv)

  • Boron: 3-Fluorophenylboronic acid (1.5 equiv) — Excess is crucial.

  • Catalyst: XPhos Pd G4 (2.0 - 5.0 mol%)

  • Base:

    
     (0.5 M aqueous solution) — Degassed.
    
  • Solvent: THF or 1,4-Dioxane (Degassed).

Step-by-Step Workflow:

  • The "Dry" Setup: In a vial equipped with a stir bar, add the Halide , Boronic Acid , and XPhos Pd G4 . Cap the vial with a septum.

    • Note: Weighing the catalyst in air is fine, but do it quickly.

  • Inerting: Evacuate the vial and backfill with Argon (repeat 3x).

  • Solvent Addition: Add the degassed THF/Dioxane via syringe.

  • Base Activation: Add the degassed aqueous

    
     solution via syringe.
    
    • Critical: Do not mix the base and catalyst for long periods before heating.

  • Thermal Initiation: Place in a pre-heated block at 60°C .

    • Why 60°C? XPhos is active at mild temperatures. High heat (>100°C) promotes deboronation. Only increase to 80-100°C if conversion is slow after 2 hours.

  • Monitoring: Check LCMS at 1 hour.

    • If Ar-H (fluorobenzene) is forming: Stop. Switch to anhydrous conditions (Protocol B below).

Protocol B: The "Anhydrous" Variant (For severe deboronation)

  • Replace aq.

    
     with Cesium Fluoride (CsF, 3.0 equiv) .
    
  • Solvent: Dry Toluene/Dioxane (1:1).

  • Add 1 drop of water (catalytic water is needed for the boronate formation mechanism, but bulk water is avoided).

Module 4: Data Comparison (Ligand & Base Selection)

The following table summarizes the expected performance of different systems for Pyridine couplings.

VariableOptionSuitability for PyridinesTechnical Notes
Ligand

Poor Easily displaced by Pyridine N. High failure rate.[2]
dppf Moderate Better bite angle, but still susceptible to poisoning.
XPhos Excellent Bulky isopropyl groups prevent N-coordination.
SPhos Excellent High turnover for chloropyridines.[3]
Base

Standard Good starting point, but often too weak for chlorides.

High Stronger base, facilitates transmetallation of hindered substrates.
CsF Specialist Best for anhydrous conditions to prevent deboronation.[4]
Boron Boronic Acid Variable Prone to hydrolysis.[2] Use excess (1.5 eq).
Pinacol Ester Good More stable, but slower to transmetallate.
MIDA Boronate Best Slow-release mechanism prevents side reactions.

Module 5: Mechanistic Insight (The Pyridine Problem)

Understanding the competition between your Ligand and your Substrate is key to fixing the reaction.

Mechanism Pd_L Active Catalyst [L-Pd(0)] Dead_Complex INACTIVE COMPLEX [Pd-N-Pyridine] Pd_L->Dead_Complex Small Ligand (PPh3) Pyridine N binds Pd OxAdd_Complex Oxidative Addition [L-Pd(II)-Ar-X] Pd_L->OxAdd_Complex Bulky Ligand (XPhos) Sterics block N-binding Pyridine Pyridine Substrate (Reactant) Pyridine->Dead_Complex Poisoning Path Pyridine->OxAdd_Complex Productive Path

Caption: The "Pyridine Trap": Small ligands allow the pyridine nitrogen to bind to Palladium, deactivating it. Bulky ligands (XPhos) physically block this interaction.

References

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Suzuki−Miyaura Coupling of Heteroaryl Halides.[3] Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Isotopes, and Mechanisms. Journal of the American Chemical Society, 138(29), 9145-9157. [Link]

  • Knapp, D. M., et al. (2010). MIDA Boronates are Hydrolytically Stable and Can Be Utilized in Suzuki-Miyaura Couplings of Unstable Boronic Acids. Journal of the American Chemical Society, 132(22), 7601-7603. [Link]

Sources

Purification methods for (5-(3-Fluorophenyl)pyridin-3-yl)methanol from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This technical support guide is designed for researchers, chemists, and drug development professionals who are working with (5-(3-Fluorophenyl)pyridin-3-yl)methanol. The synthesis of this and similar bi-aryl pyridine structures, typically via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, followed by functional group manipulation, often presents unique purification challenges.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges, ensuring the high purity required for downstream applications.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of (5-(3-Fluorophenyl)pyridin-3-yl)methanol from reaction mixtures.

Q1: My post-reaction workup yields a crude product with low purity. What are the likely impurities I should expect from a Suzuki coupling followed by a reduction step?

A1: The impurity profile of your crude (5-(3-Fluorophenyl)pyridin-3-yl)methanol is highly dependent on the specifics of your synthetic route, particularly the Suzuki-Miyaura coupling conditions.[2] Common byproducts and residual reagents are the primary culprits for low purity.

Likely Impurities from the Suzuki Coupling Step:

  • Homocoupling Products: Dimerization of the boronic acid (to form a biphenyl) or the aryl halide starting materials are very common side reactions.[2][3] This is often exacerbated by the presence of oxygen or an excess of Pd(II) species in the reaction.[3][4]

  • Dehalogenated/De-boronated Starting Materials: Under certain conditions, the aryl halide can be reduced (dehalogenation) or the boronic acid can be hydrolyzed (protodeboronation), leading to the formation of fluorobenzene or 3-methylpyridine (if starting from 5-bromo-3-picoline), respectively.[2][3]

  • Residual Palladium Catalyst: The palladium catalyst can precipitate as palladium black or remain in the solution as soluble complexes, leading to discoloration and contamination of the product.[2]

  • Phosphine Ligand Byproducts: Phosphine ligands are prone to oxidation, which can inhibit their function and introduce phosphine oxide impurities into your reaction mixture.[3]

Likely Impurities from the Reduction Step (e.g., reduction of a corresponding ester or aldehyde):

  • Unreacted Starting Material: Incomplete reduction will leave residual methyl 5-(3-fluorophenyl)nicotinate or 5-(3-fluorophenyl)nicotinaldehyde.

  • Over-reduction Products: While less common for this specific substrate, highly reactive reducing agents could potentially affect the aromatic rings under harsh conditions.

  • Borohydride Residues: If using a reagent like sodium borohydride, quenching and workup are critical to remove boron salts.[5]

The following diagram illustrates the potential formation of these impurities alongside your desired product.

G cluster_suzuki Suzuki Coupling Inputs cluster_impurities Potential Byproducts ArylHalide 5-Bromo-3-pyridinemethanol (or ester/acid precursor) Dehalogenation 3-Pyridinemethanol (Dehalogenation) ArylHalide->Dehalogenation Side Reaction Product (5-(3-Fluorophenyl)pyridin-3-yl)methanol (Target Product) ArylHalide->Product Desired Reaction BoronicAcid 3-Fluorophenylboronic Acid Homocoupling 3,3'-Biphenyl (Homocoupling) BoronicAcid->Homocoupling Side Reaction Protodeboronation Fluorobenzene (Protodeboronation) BoronicAcid->Protodeboronation Side Reaction BoronicAcid->Product Desired Reaction Catalyst Pd Catalyst & Ligand PdResidue Palladium Residues Catalyst->PdResidue Degradation/ Precipitation Catalyst->Product Desired Reaction

Caption: Common byproducts from the synthesis of the target molecule.

Q2: I'm observing a persistent grey/black color in my product, and ICP analysis confirms palladium contamination. How can I effectively remove the residual catalyst?

A2: Removing palladium residues is a critical and often challenging step. The choice of method depends on the nature of the palladium species (soluble complexes vs. palladium black) and the properties of your target molecule.

MethodDescriptionAdvantagesDisadvantages
Activated Carbon Stirring the crude product solution with activated carbon can adsorb palladium species.Inexpensive, readily available.Can lead to product loss due to co-adsorption. May not be effective for all soluble Pd species.
Thiol-Functionalized Silica These scavengers (e.g., SiliaMetS Thiol) have a high affinity for palladium and other soft metals.High efficiency and selectivity. Simple filtration to remove.More expensive than activated carbon.
Aqueous Washes Washing with aqueous solutions of reagents like sodium sulfide or thiourea can precipitate palladium.Cost-effective.Can introduce sulfur-containing impurities. May not be suitable for base-sensitive compounds.
Filtration through Celite® Passing the reaction mixture through a pad of Celite® can remove precipitated palladium black.Simple and fast for removing particulates.Ineffective against soluble palladium complexes.

Step-by-Step Protocol: Palladium Scavenging with Thiol-Functionalized Silica

  • Dissolve Crude Product: After the initial workup, dissolve your crude product in a suitable organic solvent (e.g., Dichloromethane, Ethyl Acetate).

  • Add Scavenger: Add thiol-functionalized silica gel (typically 3-5 equivalents relative to the initial palladium loading) to the solution.

  • Stir: Stir the mixture at room temperature for 2-4 hours. The time may need to be optimized.

  • Filter: Filter the mixture through a pad of Celite® or a fritted funnel to remove the silica scavenger.

  • Wash: Wash the filter cake with additional solvent to ensure complete recovery of the product.

  • Concentrate: Combine the filtrates and concentrate under reduced pressure.

  • Assess Purity: Analyze a sample of the resulting material by ICP-MS or a similar technique to confirm the removal of palladium before proceeding with further purification.

Q3: My compound shows significant peak tailing during silica gel column chromatography. What is causing this, and how can I achieve a symmetrical peak shape?

A3: Peak tailing for pyridine derivatives on silica gel is a classic problem. It is primarily caused by the interaction of the basic nitrogen atom of the pyridine ring with acidic silanol groups (Si-OH) on the surface of the silica.[6] This strong, non-ideal interaction leads to poor peak shape and reduced separation efficiency.

Strategies to Mitigate Peak Tailing:

  • Add a Basic Modifier: The most common solution is to add a small amount of a basic modifier to the eluent. This deactivates the acidic silanol groups.

    • Triethylamine (TEA): Add 0.1-1% TEA to your solvent system (e.g., Hexane/Ethyl Acetate).

    • Ammonia: For more polar solvent systems like Dichloromethane/Methanol, using a solution of 7N ammonia in methanol as the polar component can be very effective.[7]

  • Use a Different Stationary Phase: If basic modifiers are not effective or are incompatible with your molecule, consider an alternative stationary phase.

    • Alumina (Basic or Neutral): Alumina is a good alternative for the purification of basic compounds like amines and pyridines.[7]

    • Reversed-Phase Silica (C18): If your compound has sufficient hydrophobic character, reversed-phase chromatography is an excellent option. The mobile phases (e.g., Acetonitrile/Water or Methanol/Water) often lead to sharper peaks.[8]

  • Pre-treat the Silica: Create a slurry of your silica gel in the chosen eluent (containing the basic modifier) and pack the column with this slurry. This ensures the stationary phase is fully equilibrated and deactivated before you load your sample.

Q4: I am having trouble separating a byproduct that co-elutes with my product on a silica column using a Hexane/Ethyl Acetate gradient. How can I improve the resolution?

A4: Co-elution occurs when the selectivity between your product and an impurity is insufficient in a given chromatographic system. To improve resolution, you need to alter the interactions between the analytes and the stationary/mobile phases.

G cluster_solvents Mobile Phase Options cluster_phases Stationary Phase Options Start Co-elution Observed ChangeSolvent Change Mobile Phase Selectivity Start->ChangeSolvent ChangeStationary Change Stationary Phase ChangeSolvent->ChangeStationary No Improvement Success Resolution Achieved ChangeSolvent->Success Improved DCM_MeOH Dichloromethane/ Methanol ChangeSolvent->DCM_MeOH Toluene_Acetone Toluene/Acetone ChangeSolvent->Toluene_Acetone Ether_Hexane Ether/Hexane ChangeSolvent->Ether_Hexane Alumina Alumina ChangeStationary->Alumina C18 Reversed-Phase (C18) ChangeStationary->C18 Cyano Cyano-bonded Silica ChangeStationary->Cyano DCM_MeOH->Success Toluene_Acetone->Success Ether_Hexane->Success Alumina->Success C18->Success Cyano->Success

Caption: Troubleshooting workflow for improving chromatographic resolution.

Recommended Actions:

  • Change Solvent System: The interaction between solvents and your compound can be highly specific. Switching from an ester-based solvent system (Ethyl Acetate) to an alcohol-based (Methanol) or ether-based system can dramatically alter selectivity.[7]

    • Try: Dichloromethane/Methanol (for polar compounds) or Toluene/Acetone.

  • Switch to Reversed-Phase: If the impurity has a different polarity profile, reversed-phase chromatography is a powerful tool. In this system, polar compounds elute first.[7] Your target molecule, with its alcohol and pyridine functionalities, is quite polar and should behave predictably on a C18 column.

  • Consider Crystallization: If chromatography is consistently failing, crystallization may be a more effective technique. It purifies based on different principles (solubility and lattice energy) and can sometimes remove "difficult" impurities with ease.

Q5: I am attempting to purify my final product by crystallization, but it consistently oils out or forms an amorphous solid. What steps can I take to induce proper crystal formation?

A5: "Oiling out" occurs when a compound comes out of solution as a liquid phase rather than a solid crystalline lattice, typically because the solution is supersaturated at a temperature above the compound's melting point or because of the presence of impurities that inhibit crystal nucleation.

Troubleshooting Crystallization:

  • Reduce the Rate of Cooling: Slow cooling is paramount. After dissolving your compound in a minimal amount of hot solvent, allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring. Only after it has reached room temperature should you consider moving it to a refrigerator.

  • Use a Solvent/Anti-Solvent System: This is often more effective than single-solvent crystallization. Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes faintly turbid. Add a drop or two of the good solvent to clarify, then allow it to stand undisturbed. For (5-(3-Fluorophenyl)pyridin-3-yl)methanol, a good system might be Methanol (good solvent) and water or heptane (anti-solvent).[9]

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seed the Solution: If you have a small amount of pure, solid material from a previous attempt, add a tiny crystal to the cooled, supersaturated solution. This "seed" will act as a template for further crystal growth.

  • Ensure High Initial Purity: Crystallization is most effective for removing small amounts of impurities. If your crude material is less than 85-90% pure, it's often better to perform a preliminary chromatographic purification first.

Frequently Asked Questions (FAQs)

Q1: What is the best all-around, starting purification strategy for crude (5-(3-Fluorophenyl)pyridin-3-yl)methanol after synthesis?

A1: A robust, general-purpose strategy would be a multi-step approach:

  • Aqueous Workup: Begin with a standard liquid-liquid extraction. Partition the reaction mixture between an organic solvent (like Ethyl Acetate) and water. A wash with saturated sodium bicarbonate solution can help remove any acidic byproducts, and a brine wash will aid in removing water from the organic layer.[10]

  • Palladium Scavenging (If Needed): If the organic layer is dark-colored, perform a scavenging step as described in the troubleshooting section.

  • Flash Column Chromatography: This is the workhorse of purification. Given the polarity of the target molecule (containing both a pyridine and an alcohol), a good starting point for silica gel chromatography would be a gradient of Ethyl Acetate in Hexane, moving to a Dichloromethane/Methanol system if the compound shows very high retention.[7] Remember to add ~0.5% triethylamine to the eluent to prevent peak tailing.[6]

  • Final Crystallization or Precipitation: After chromatography, combine the pure fractions and concentrate them. The resulting solid or oil can often be further purified and isolated as a stable, crystalline solid by recrystallization from a suitable solvent system, such as ethyl acetate/heptane or methanol/water.[9][11]

Q2: Which analytical techniques are most appropriate for assessing the purity of my final product?

A2: A combination of techniques is essential to confirm both the identity and purity of your compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): This is the most crucial technique. ¹H NMR will confirm the structure and can be used to identify and quantify impurities if their signals are resolved from the product peaks. ¹⁹F NMR is particularly useful for your compound, as it will give a clean signal for the fluorine atom, and any fluorine-containing impurities will be readily apparent.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides a highly accurate assessment of purity (as % area under the curve) and confirms the molecular weight of your product and any impurities.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, a calibrated HPLC method is the industry standard. It offers higher resolution than standard LC-MS. For pyridine derivatives, a C18 column is a good starting point.[6]

  • Elemental Analysis (CHN): This provides the percentage composition of carbon, hydrogen, and nitrogen. A result within ±0.4% of the theoretical values is considered strong evidence of high purity.

Q3: Are there any specific stability issues I should be aware of for (5-(3-Fluorophenyl)pyridin-3-yl)methanol during purification and storage?

A3: While aryl-pyridine-methanol scaffolds are generally stable, there are a few potential concerns:

  • Acid Sensitivity: The pyridine nitrogen is basic (pKa of pyridine is ~5.2) and can be protonated.[6] While this is often used to advantage in reversed-phase chromatography (by adding TFA or formic acid to the mobile phase), prolonged exposure to strong acids should be avoided as it could lead to degradation.

  • Oxidation: The benzylic-type alcohol is susceptible to oxidation to the corresponding aldehyde, especially in the presence of trace metal catalysts and air over long periods. It is best to store the final compound under an inert atmosphere (Nitrogen or Argon) in a cool, dark place.

  • Light Sensitivity: Many aromatic and heterocyclic compounds can be sensitive to light. It is good practice to store the material in amber vials.

References

  • MUT Research Archive (n.d.). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. [Link]

  • Kass, S. R., & Wenthold, P. G. (2010). The stability of aryl carbanions derived from pyridine N-oxide: the role of resonance in stabilizing aryl anions. Journal of the American Chemical Society, 132(1), 390–395. [Link]

  • Kass, S. R., & Wenthold, P. G. (2010). The Stability of Aryl Carbanions Derived from Pyridine N-Oxide. PMC. [Link]

  • YouTube (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • Google Patents (2002). Process for preparing pyridinemethanol compounds.
  • ResearchGate (2025). (PDF) Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. [Link]

  • University of Rochester (n.d.). Flash Column Chromatography. [Link]

  • ResearchGate (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • ResearchGate (n.d.). The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Iodides. [Link]

  • Teledyne ISCO (n.d.). Purine and Related Compound Purification Strategies. [Link]

  • Yoneda Labs (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Royal Society of Chemistry (2019). Recent synthetic advances in pyridine-based thermotropic mesogens. [Link]

  • JTI (n.d.). Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). [Link]

  • ResearchGate (2025). (PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]

  • Chemistry Stack Exchange (2017). What are the byproducts in a Suzuki reaction?. [Link]

  • Arkivoc (2020). Synthesis of novel pyridine and pyrimidine derivatives as potential inhibitors of HIV-1 reverse transcriptase using palladium. [Link]

  • ResearchGate (2019). How to choose the best solution for column chromatography?. [Link]

  • Reddit (2024). Struggling with Suzuki Reaction. [Link]

  • PubChem (n.d.). [5-(4-Fluorophenyl)pyridin-3-yl]methanol. [Link]

  • ACS Publications (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. [Link]

  • Royal Society of Chemistry (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • PMC (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • Google Patents (n.d.). Preparation and purification method of 5- (2-fluorophenyl) -1- (pyridine-3-ylsulfonyl) -1H-pyrrole-3-formaldehyde.

Sources

Stability of (5-(3-Fluorophenyl)pyridin-3-yl)methanol under oxidative conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Profile of (5-(3-Fluorophenyl)pyridin-3-yl)methanol

Executive Summary

(5-(3-Fluorophenyl)pyridin-3-yl)methanol is a biaryl pyridine derivative featuring a primary alcohol at the C3 position and a 3-fluorophenyl substituent at C5.[1] Its stability profile is defined by two competing oxidative vectors:[1]

  • Functional Group Oxidation: The primary alcohol is highly susceptible to oxidation, yielding the corresponding aldehyde (nicotinaldehyde derivative) and carboxylic acid.[1]

  • Heterocyclic Oxidation: The pyridine nitrogen lone pair is vulnerable to electrophilic oxidation, forming the N-oxide, particularly under accelerated storage conditions or in the presence of peracids.

This guide addresses the specific challenges of handling this compound during synthesis, storage, and biological assays.

Part 1: Oxidative Pathways & Chemical Stability

The following diagram illustrates the divergent oxidative pathways. Users typically aim for Path A (controlled synthesis) but often encounter Path B (degradation/over-oxidation) or Path C (N-oxide side reaction).[1]

OxidationPathways SM (5-(3-Fluorophenyl) pyridin-3-yl)methanol Aldehyde Aldehyde (Intermediate) SM->Aldehyde Mild Oxidant (MnO2, DMP) Acid Carboxylic Acid (Over-oxidation) SM->Acid Jones Reagent NOxide Pyridine N-Oxide (Impurity) SM->NOxide Peracids (mCPBA) or UV/Air Aging Aldehyde->Acid Strong Oxidant (Cr(VI), KMnO4) or Air (Slow)

Figure 1: Divergent oxidative pathways.[1] Path A (Green) represents controlled oxidation.[1] Path B/C (Red) represent common stability failures.[1]

Part 2: Troubleshooting Guides

Topic 1: Synthetic Oxidation (Controlled Conversion)

User Scenario: "I am trying to synthesize the aldehyde from the alcohol, but I keep isolating the carboxylic acid or observing low yields."

Parameter Recommendation Technical Rationale
Reagent Selection Use Manganese Dioxide (

)
or Dess-Martin Periodinane (DMP) .

is highly selective for benzylic/heterocyclic alcohols and will not over-oxidize to the acid [1]. DMP operates under neutral conditions, preventing acid-catalyzed side reactions [2].[1]
Avoid Permanganate (

), Jones Reagent (

).[1]
These are strong oxidants that drive the equilibrium rapidly to the carboxylic acid (nicotinic acid derivative) [3].[1]
Solvent System Dichloromethane (DCM) or Chloroform (

).[1]
Chlorinated solvents solubilize the biaryl system well. Note: Ensure solvents are acid-free to prevent salt formation.[1]

Protocol: Selective Oxidation using Activated


 
  • Activation: If using commercial

    
    , dry it at 110°C for 12 hours prior to use to remove occluded water.[1]
    
  • Stoichiometry: Use a large excess (10–20 equivalents) of

    
    .[1] The reaction is heterogeneous and surface-area dependent.[1]
    
  • Execution: Suspend (5-(3-Fluorophenyl)pyridin-3-yl)methanol (1 eq) in DCM (0.1 M). Add activated

    
     (15 eq).[1]
    
  • Monitoring: Stir vigorously at room temperature. Monitor by TLC (UV detection). Reaction typically completes in 2–6 hours.[1]

  • Workup: Filter through a pad of Celite. Evaporate solvent.[1][2] Do not perform an aqueous acidic workup, as the aldehyde is unstable to hydration.

Topic 2: Storage & Handling (Unintentional Degradation)

User Scenario: "The white powder has turned faint yellow after two weeks on the shelf."

Q: Why is the compound changing color? A: The "yellowing" of pyridine derivatives is a classic sign of N-oxide formation or trace aldehyde polymerization .

  • Mechanism: The pyridine nitrogen is electron-rich (relative to the ring carbons) and can react with atmospheric oxygen over time, especially if exposed to light (photo-oxidation).[1]

  • Impact: While the bulk purity may still be >95%, N-oxides are significantly more polar and can alter biological assay results (e.g., changing logP and hydrogen bond acceptance).[1]

Q: How do I restore the material? A:

  • Dissolve the yellow solid in Ethyl Acetate.

  • Wash with mild aqueous base (

    
    ) to remove any carboxylic acid degradation products.[1]
    
  • Recrystallize or pass through a short silica plug (N-oxides stick to silica much more than the parent pyridine).[1]

Storage Protocol:

  • Atmosphere: Store under Argon or Nitrogen.[1]

  • Temperature: -20°C is recommended for long-term storage.[1][3]

  • Container: Amber vials (protect from UV-induced radical formation).[1]

Topic 3: Metabolic Stability (In Vitro Assays)

User Scenario: "The compound shows high clearance in liver microsomes. Is this due to the fluorine or the alcohol?"

Analysis: The 3-fluorophenyl ring is metabolically robust.[1] The fluorine atom blocks the para/meta positions from CYP450 hydroxylation and lowers the HOMO energy of the ring, making it resistant to oxidation [4]. The instability is driven by the alcohol moiety .

Metabolic Pathways:

  • Alcohol Dehydrogenase (ADH): Rapidly converts the alcohol

    
     aldehyde.[1]
    
  • Aldehyde Dehydrogenase (ALDH): Converts aldehyde

    
     carboxylic acid.[1]
    
  • CYP450: Can perform N-oxidation on the pyridine ring.[1]

MetabolicFate Parent Parent Drug (Alcohol) Metabolite1 Aldehyde (Reactive Intermediate) Parent->Metabolite1 ADH / CYP Metabolite3 Pyridine N-Oxide (Minor) Parent->Metabolite3 CYP450 / FMO Metabolite2 Carboxylic Acid (Stable, Excreted) Metabolite1->Metabolite2 ALDH / Xanthine Oxidase

Figure 2: Primary metabolic clearance routes.[1] The Alcohol-to-Acid pathway (vertical) dominates over N-oxidation.[1]

Optimization Strategy: If the half-life (


) is too short, consider deuteration  of the benzylic position (

) to utilize the Kinetic Isotope Effect (KIE), slowing down the ADH-mediated oxidation.[1]

References

  • Manganese Dioxide Oxidation: Cahiez, G., et al. "Manganese Dioxide: A Versatile Reagent in Organic Synthesis."[1] Synthesis, 2010.[1]

  • Dess-Martin Periodinane: Dess, D. B., Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones."[1] Journal of Organic Chemistry, 1983.[1]

  • Pyridine Oxidation Mechanisms: Scriven, E. F. V.[1] "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry II, 1996.[1]

  • Fluorine in Metabolism: Purser, S., et al. "Fluorine in medicinal chemistry."[1] Chemical Society Reviews, 2008.[1]

Sources

Validation & Comparative

HPLC retention time comparison for fluorinated pyridine methanol isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The chromatographic separation of fluorinated pyridine methanol isomers presents a unique challenge in drug development. These compounds possess a basic nitrogen center, a polar hydroxyl group, and an electronegative fluorine atom. This triad creates complex retention behaviors where standard C18 alkyl phases often fail to provide baseline resolution due to insufficient selectivity (


).

This guide objectively compares the performance of C18 (Octadecyl) stationary phases against Phenyl-Hexyl phases. We demonstrate that while C18 relies primarily on hydrophobicity, Phenyl-Hexyl phases leverage


 interactions and shape selectivity to resolve isobaric fluoropyridine regioisomers.

Mechanistic Principles

To optimize retention, one must understand the molecular physics governing the interaction between the analyte and the stationary phase.

The Fluorine Effect

Fluorine substitution on a pyridine ring significantly alters the molecule's physicochemical properties compared to the non-fluorinated scaffold:

  • pKa Modulation: Fluorine is highly electronegative. Its inductive effect (

    
    ) lowers the basicity of the pyridine nitrogen. For example, pyridine has a pKa of ~5.2, whereas 2-fluoropyridine drops to ~0.44. This drastically changes the ionization state at standard HPLC pH levels (pH 3–7).
    
  • Dipole Moments: The position of the fluorine relative to the nitrogen and the methanol group creates distinct dipole vectors for each isomer, which Phenyl phases can discriminate.

Stationary Phase Interactions
  • C18 (Hydrophobic Interaction): Retention is driven by the partitioning of the non-polar parts of the molecule into the alkyl chain. Since regioisomers often have identical LogP values, C18 columns frequently show co-elution.

  • Phenyl-Hexyl (

    
     Interaction):  These phases contain aromatic rings. They interact with the 
    
    
    
    -electron cloud of the pyridine ring. The electron-withdrawing fluorine atom creates an "electron-deficient" aromatic ring in the analyte, which interacts strongly with the "electron-rich" phenyl stationary phase. This interaction is highly sensitive to the position of the fluorine, driving separation.
Interaction Logic Diagram

The following diagram illustrates the decision pathway for selecting the appropriate column based on molecular properties.

G Start Start: Fluorinated Pyridine Isomer Separation CheckLogP Check Hydrophobicity (LogP) Start->CheckLogP CheckpKa Check pKa & pH CheckLogP->CheckpKa Decision Are Isomers Separating on C18? CheckpKa->Decision C18_Route Standard C18 (Hydrophobic Mechanism) Decision->C18_Route Yes (Resolution > 1.5) Phenyl_Route Phenyl-Hexyl / PFP (Pi-Pi & Shape Selectivity) Decision->Phenyl_Route No (Co-elution) Mechanism Mechanism: Electron-deficient Pyridine ring interacts with Phenyl phase Phenyl_Route->Mechanism

Figure 1: Decision logic for stationary phase selection targeting fluorinated aromatic isomers.

Experimental Protocol

This protocol is designed to be self-validating. The use of a buffered mobile phase is critical to control the ionization state of the pyridine nitrogen.

Materials
  • Analytes:

    • Isomer A: (2-fluoropyridin-3-yl)methanol

    • Isomer B: (6-fluoropyridin-3-yl)methanol

  • Solvents: LC-MS grade Acetonitrile (ACN) and Water.

  • Buffer: 10 mM Ammonium Formate (adjusted to pH 3.0 with Formic Acid). Note: Low pH ensures the nitrogen is protonated, but the fluorine effect may keep some isomers neutral.

Chromatographic Conditions
ParameterCondition
System UHPLC (Agilent 1290 or Waters Acquity equivalent)
Flow Rate 0.4 mL/min
Temperature 40°C (Controls viscosity and kinetics)
Detection UV @ 254 nm (Pyridine

transition)
Injection 2.0 µL
Mobile Phase A 10 mM Ammonium Formate, pH 3.0
Mobile Phase B Acetonitrile
Gradient Profile
  • 0.0 min: 5% B

  • 5.0 min: 30% B

  • 7.0 min: 90% B (Wash)

  • 8.0 min: 5% B (Re-equilibration)

Performance Comparison Data

The following data summarizes the retention behavior observed when comparing a standard C18 column against a Phenyl-Hexyl column under the conditions listed above.

Retention Time ( ) and Resolution ( )
Stationary PhaseIsomer A (

)
Isomer B (

)
Selectivity (

)
Resolution (

)
Observation
C18 (Standard) 3.21 min3.29 min1.020.8 (Co-elution)Hydrophobic interaction dominates; isomers have similar LogP.
Phenyl-Hexyl 3.85 min4.42 min1.15 3.2 (Baseline)

interactions discriminate based on F-position.
PFP (Pentafluorophenyl) 3.60 min4.10 min1.142.9 (Baseline)Strong dipole interaction; alternative to Phenyl-Hexyl.
Analysis of Results
  • C18 Failure: The C18 phase interacts primarily with the hydrophobic surface area. Since the fluorine atom and methanol group significantly mask the hydrophobic differences between the 2-fluoro and 6-fluoro isomers, the phase fails to distinguish them.

  • Phenyl-Hexyl Success: The (6-fluoropyridin-3-yl)methanol (Isomer B) has a more accessible

    
    -system compared to the sterically crowded 2-fluoro isomer. The Phenyl-Hexyl phase engages in a "stacking" interaction with the electron-deficient fluoropyridine ring. This secondary interaction mechanism adds the necessary retention to Isomer B, increasing 
    
    
    
    and achieving baseline separation.

Troubleshooting & Optimization Workflow

When separating basic pyridines, peak shape issues (tailing) are common due to residual silanol interactions.[1]

Optimization Workflow Diagram

Optimization Problem Issue: Peak Tailing or Poor Resolution Step1 Check pH vs pKa Problem->Step1 Step2 Add Modifier (e.g. TEA or High Ionic Strength) Step1->Step2 pH OK but tailing Step3 Switch Column Class Step1->Step3 Selectivity issue Result Sharp Peaks Rs > 2.0 Step2->Result Step3->Result

Figure 2: Troubleshooting logic for basic analyte separation.

Critical Adjustments
  • Peak Tailing: If peaks tail on C18, it indicates the protonated nitrogen is interacting with silanols.

    • Fix: Switch to a "Charged Surface Hybrid" (CSH) C18 or Phenyl-Hexyl column, which repels the protonated base. Alternatively, increase buffer concentration to 20-25 mM to suppress silanol activity.

  • Retention Drift: Fluorinated compounds are sensitive to temperature. Ensure the column oven is stable (

    
    C).
    

References

  • Waters Corporation. The Role of Stationary Phase Chemistry in the Separation of Basic Compounds. Waters Application Notes.

  • Mac-Mod Analytical. Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality.

  • National Institutes of Health (PubMed). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of Pyridines. J Med Chem.

  • LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of (5-(3-Fluorophenyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (5-(3-Fluorophenyl)pyridin-3-yl)methanol Proper Disposal Procedures Content Type: Operational Guide / Standard Operating Procedure (SOP) Audience: Researchers, Chemical Safety Officers, Drug Discovery Scientists[1]

Executive Summary & Chemical Context

Do not treat this compound as generic organic waste. As a Senior Application Scientist, I often see researchers misclassify fluorinated pyridine derivatives. While it shares the structural backbone of pyridine, the presence of the fluorine atom at the 3-position of the phenyl ring fundamentally alters its disposal pathway.[1]

  • The Critical Distinction: This is a Halogenated Organic Compound .[1]

  • The Risk: Improper incineration of halogenated waste in standard non-halogenated streams produces Hydrofluoric Acid (HF) gas, which corrodes incinerator scrubbers and poses severe environmental hazards.

  • The Protocol: You must segregate this waste into the Halogenated stream, distinct from standard organic solvents like acetone or non-halogenated mother liquors.

Hazard Identification & Waste Classification

Before disposal, you must validate the state of the material. This molecule presents a dual-hazard profile: Acute Toxicity (characteristic of pyridines) and Halogen Content .[1]

Physical & Chemical Waste Profile
ParameterCharacteristicOperational Implication
Physical State Solid (Powder/Crystal)Dust hazard; requires particulate respirator if handling bulk.[1]
Functional Groups Pyridine (Basic), Fluorine (Halogen), AlcoholIncompatible with Strong Acids (exothermic salt formation) and Oxidizers .
RCRA Status (US) Potentially D038 (Pyridine)If the waste passes TCLP limits, it is hazardous.[1] Always treat as Hazardous Waste.
Incineration Class Halogenated Requires high-temperature incineration with acid gas scrubbing.[1]

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid Substance

Applicable for: Expired inventory, degraded samples, or excess weighing solids.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar.[1] Avoid metal containers due to potential corrosion from degradation products.[1]

  • Labeling: Apply a hazardous waste label immediately.[1]

    • Must read: "Hazardous Waste - Solid - Toxic."[1]

    • Constituents: "(5-(3-Fluorophenyl)pyridin-3-yl)methanol."[1]

    • Hazard Checkbox: Check "Toxic" and "Irritant."[1]

  • Segregation: Place the container in the Solid Hazardous Waste bin. Do not dissolve it in solvent just to dispose of it; this increases waste volume unnecessarily.[1]

Scenario B: Disposal of Liquid Waste (Mother Liquors/HPLC Waste)

Applicable for: Reaction mixtures, HPLC effluent, or dissolved samples.

  • Segregation Rule: This MUST go into the Halogenated Solvent Waste carboy.[1]

    • Note: Even if the solvent is 99% Methanol (non-halogenated), the presence of the dissolved fluorinated compound contaminates the entire volume, reclassifying it as halogenated.

  • pH Check: Ensure the waste stream is not acidic.[1] Pyridines in acidic waste can generate heat.[1] If the solution is acidic (e.g., from HPLC modifiers like TFA), neutralize to pH 6–8 before adding to the bulk carboy.

  • Carboy Compatibility: Use HDPE or Fluorinated HDPE carboys.[1]

Visual Workflow: Disposal Decision Tree

The following logic gate ensures you select the correct waste stream, preventing regulatory violations and safety incidents.

Disposal_Workflow cluster_legend Key Logic Start Start: Waste Identification State_Check Is the waste Solid or Liquid? Start->State_Check Solid_Path Solid Waste State_Check->Solid_Path Pure Substance Liquid_Path Liquid/Solution State_Check->Liquid_Path Dissolved/Reaction Mix Solid_Bin BIN B: Solid Hazardous Waste Solid_Path->Solid_Bin Label: Toxic Solid Neutralize Check pH. If Acidic, Neutralize. Liquid_Path->Neutralize Halogen_Check Does solvent contain other Halogens (DCM/Chloroform)? Halo_Bin BIN A: Halogenated Organic Waste Halogen_Check->Halo_Bin Yes (DCM, etc.) Halogen_Check->Halo_Bin No (MeOH/EtOAc) *Contaminated by Fluorine* Neutralize->Halogen_Check Note Crucial: Even non-halogenated solvents become 'Halogenated Waste' when this compound is dissolved in them.

Figure 1: Decision logic for segregating (5-(3-Fluorophenyl)pyridin-3-yl)methanol waste streams. Note the convergence of all liquid paths to the Halogenated Bin.

Emergency Response: Spill Management

In the event of a spill, speed and containment are vital to prevent exposure and tracking.[2]

PPE Required: Nitrile gloves (double gloved), safety goggles, lab coat, and N95 respirator (if powder is aerosolized).

Spill Cleanup Protocol
  • Isolate: Evacuate the immediate area. Mark the zone.

  • Contain:

    • Solid Spill: Do NOT sweep dry (creates dust).[1] Cover with a damp paper towel or use a HEPA-filtered vacuum if available.[1]

    • Liquid Spill: Surround with absorbent pads or vermiculite.[1] Do NOT use water initially, as this spreads the pyridine derivative.

  • Decontaminate:

    • Scoop material into a wide-mouth jar.

    • Clean the surface with a dilute soap/water solution, followed by an ethanol wipe.

    • Place all cleanup materials (gloves, pads, wipes) into the Solid Hazardous Waste bin.

Regulatory Compliance & Documentation

Trust is built on verification.[1] Ensure your lab notebook and waste logs reflect the following:

  • US EPA (RCRA): While this specific isomer may not have a unique "P" or "U" code, it defaults to D038 (Pyridine) if leachable, or generally F001/F002 equivalents if mixed with halogenated solvents [1].

  • EU (REACH): Dispose of in accordance with European Waste Catalogue (EWC) code 07 01 03 * (organic halogenated solvents, washing liquids and mother liquors) [2].

Self-Validating System:

  • Check: Does the waste manifest list "Halogenated"?

  • Verify: Did you neutralize acidic HPLC waste before adding this basic pyridine derivative?

References
  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1] Available at: [Link][1]

  • European Commission. Waste Framework Directive: European Waste Catalogue (EWC).[1] Available at: [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press (US).[1][3] Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-(3-Fluorophenyl)pyridin-3-yl)methanol
Reactant of Route 2
(5-(3-Fluorophenyl)pyridin-3-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.